Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
Structural Identity, Synthesis, and Application in Benzothiazepine Scaffolds
Part 1: Executive Summary & Chemical Identity
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is a vicinal epoxide and a glycidic ester characterized by an ortho-methoxy substitution on the phenyl ring. While it is a structural isomer of the well-known Diltiazem intermediate (which bears a para-methoxy group), this specific ortho isomer represents a distinct chemical entity used in the exploration of steric effects in benzothiazepine synthesis and as a substrate for lipase-catalyzed kinetic resolutions.
This guide details the physicochemical topology, the Darzens condensation synthesis, and the critical stereochemical resolution required for pharmaceutical applications.
Isomeric SMILES (Trans-2R,3S Configuration):
Note: The trans-isomer is thermodynamically favored and typically the target for biological activity in analogous scaffolds.
COC1=CC=CC=C1[C@H]2O[C@@H]2C(=O)OC
The primary route to Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is the Darzens Condensation . This reaction involves the base-catalyzed condensation of 2-methoxybenzaldehyde (o-anisaldehyde) with methyl chloroacetate.
Reaction Mechanism (Darzens Condensation)
The reaction proceeds via a two-step sequence:[2][3][4]
Aldol-like Addition: The base (Sodium Methoxide) deprotonates the methyl chloroacetate, generating an enolate. This nucleophile attacks the carbonyl carbon of the 2-methoxybenzaldehyde.
Intramolecular
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride ion and closing the oxirane ring.
Critical Stereochemical Note: The reaction typically yields a mixture of cis and trans isomers. The trans isomer is generally favored due to steric repulsion between the phenyl group and the ester group in the transition state.
Visualization of Reaction Pathway
Figure 1: Mechanistic flow of the Darzens condensation for the synthesis of the target glycidic ester.
Part 3: Experimental Protocols
This protocol is adapted for the ortho-isomer, accounting for the increased steric hindrance at the 2-position compared to the para-isomer.
Synthesis Protocol (Darzens Condensation)
Objective: Synthesis of racemic Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate.
Reagents:
2-Methoxybenzaldehyde (20.0 g, 147 mmol)
Methyl chloroacetate (23.9 g, 220 mmol)
Sodium metal (5.1 g, 220 mmol) dissolved in anhydrous Methanol (90 mL) to form Sodium Methoxide.
Preparation of Base: Dissolve sodium metal in anhydrous methanol under a nitrogen atmosphere to prepare fresh sodium methoxide. Cool this solution to -10°C using an ice-salt bath.
Addition: Mix 2-methoxybenzaldehyde and methyl chloroacetate in a separate addition funnel.
Controlled Reaction: Add the aldehyde/ester mixture dropwise to the cold sodium methoxide solution over 3 hours .
Why: Slow addition prevents thermal runaway (exothermic reaction) and minimizes polymerization side products.
Maturation: Stir the resulting white paste at -5°C for 2 hours, then allow it to warm to room temperature (25°C) and stir for an additional 3 hours.
Quenching: Pour the reaction mixture into ice water (350 mL) containing Acetic Acid (2 mL) to neutralize excess base.
Isolation: The product will precipitate as a white solid.[5][4] Filter the solid and wash with cold water.[5][4]
Validation: Check melting point (approx.[5][4] range 68-75°C depending on isomer ratio).
Enzymatic Resolution (Self-Validating Step)
To obtain the optically pure (2R,3S)-isomer (often required for chiral drug synthesis), a lipase-catalyzed resolution is employed.[3]
Protocol:
Suspend the racemic glycidic ester in a biphasic system (Toluene/Water).
Add Lipase from Serratia marcescens (or Candida cylindracea).[6]
Maintain pH at 7.5 and temperature at 30°C.
Mechanism: The lipase selectively hydrolyzes the unwanted ester isomer into the water-soluble acid (Glycidic acid), leaving the desired chiral ester in the organic phase.
While the para-isomer is the precursor to Diltiazem, the Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate serves as a precursor for ortho-substituted benzothiazepines. The ortho-methoxy group exerts a significant steric effect during the subsequent ring-opening reactions.
Ring Opening with 2-Aminothiophenol
The epoxide ring is susceptible to nucleophilic attack by thiols. Reaction with 2-aminothiophenol yields the precursor for the thiazepine ring.
Figure 2: Synthetic utility of the oxirane in generating benzothiazepine scaffolds.
Part 5: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.
Technique
Expected Signals (in )
Interpretation
1H NMR
3.82 (s, 3H, )
Methoxy group on phenyl ring.
3.80 (s, 3H, )
Methyl ester protons.
4.05 (d, 1H, )
Epoxide proton (C3) - trans coupling.
3.51 (d, 1H, )
Epoxide proton (C2).
6.9 - 7.3 (m, 4H)
Aromatic protons (ortho substitution pattern).
IR Spectroscopy
1730
Strong Ester C=O stretch.
1250
Ether C-O stretch.
840
Epoxide ring vibration.
References
Darzens Condensation Mechanism & Scope :
Title: The Darzens Reaction: Mechanism and Stereoselectivity.[7]
Source: Organic Chemistry Portal.[2]
URL:[Link]
Synthesis of Glycidic Esters (Diltiazem Precursors) :
Title: A Practical Procedure for the Large-Scale Preparation of Methyl 3-(4-Methoxyphenyl)glycidate. (Note: Reference provides the base protocol adapted for the ortho-isomer).
Source: ResearchGate / SyntheticPage.[4]
URL:[Link]
Enzymatic Resolution of Epoxides :
Title: Lipase-catalyzed resolution of racemic methyl 3-(4-methoxyphenyl)glycidate.[1][3]
Source: Google Patents (WO2014030106A2).
URL:
Chemical Identity & CAS Verification :
Title: Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (CAS 33567-53-2).[8]
Source: ChemSrc.
URL:[Link]
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate. As a key chiral building block and intermediate in pharmaceutical synthesis, unequivocal structural confirmation is paramount. This document delves into the theoretical underpinnings and practical interpretation of its ¹H NMR spectrum, offering field-proven insights into chemical shift assignments, spin-spin coupling constants, and signal multiplicities. By explaining the causality behind the observed spectral features, this guide serves as an authoritative resource for researchers requiring definitive structural verification of this compound.
Introduction: Significance of the Target Molecule
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is a substituted glycidic ester of significant interest in synthetic organic chemistry. Its structural framework, featuring a strained oxirane ring flanked by an aromatic system and a carboxylate group, makes it a versatile precursor for the synthesis of complex molecules, including various active pharmaceutical ingredients (APIs). The precise stereochemistry of the epoxide ring is often critical for the biological activity of the final product, making NMR spectroscopy an indispensable tool for its characterization.[1] This guide focuses on interpreting the ¹H NMR spectrum to confirm not only the constitution but also the relative stereochemistry of the molecule.
Foundational Principles of ¹H NMR Interpretation
A ¹H NMR spectrum provides a wealth of information about a molecule's structure based on four key parameters:
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electronegative atoms or groups (like oxygen or aromatic rings) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[2]
Integration: The area under a signal is proportional to the number of protons it represents.[3]
Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., a doublet, triplet). It is caused by the magnetic influence of non-equivalent protons on adjacent carbons, following the n+1 rule, where 'n' is the number of neighboring protons.[4][5]
Coupling Constant (J): The distance between the split peaks of a multiplet, measured in Hertz (Hz), is the coupling constant. Its magnitude provides valuable information about the number of bonds separating the coupled protons and, crucially, their dihedral angle (spatial relationship).[6]
In-Depth Analysis of the Predicted ¹H NMR Spectrum
The structure of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate presents several distinct proton environments, each giving rise to a characteristic signal.
Molecular Structure and Proton Assignments:
Figure 1: Labeled proton environments in methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate.
Chemical Shift (δ) Predictions and Rationale
Aromatic Protons (H-a, H-b, H-c, H-d): These four protons on the ortho-substituted benzene ring are expected to appear in the downfield region of ~6.80 - 7.40 ppm . Due to the electron-donating effect of the methoxy group and the complex electronic influence of the epoxide substituent, they will not be equivalent. Their signals will present as a series of complex multiplets. Aromatic protons typically resonate around 7 ppm.[7]
Oxirane Protons (H-2, H-3): Protons on an epoxide ring typically resonate between 2.5 and 3.5 ppm.[8] However, in this molecule, both protons are significantly influenced by adjacent electron-withdrawing groups.
H-3: This proton is benzylic (adjacent to the phenyl ring), which causes significant deshielding. Its signal is predicted to be further downfield, around 4.1 - 4.6 ppm . A similar structure, menthyl 3-(4-methoxyphenyl) oxirane-carboxylate, shows a signal for the analogous proton at 4.59 ppm.[9]
H-2: This proton is adjacent to the electron-withdrawing methyl carboxylate group. This deshielding effect places its signal in the range of 3.7 - 4.2 ppm .[1][9]
Methoxy Protons (H-methoxy, ring): The three protons of the methoxy group attached to the aromatic ring are equivalent and have no adjacent protons. They will appear as a sharp singlet. Their typical range is around 3.8 - 3.9 ppm .
Methyl Ester Protons (H-methoxy, ester): The three protons of the methyl ester group are also equivalent and will appear as a sharp singlet. Their chemical shift is highly characteristic and is expected around 3.7 - 3.8 ppm .
Spin-Spin Coupling (J) and Multiplicity: A Key to Stereochemistry
Oxirane Protons (H-2 and H-3): These protons are on adjacent carbons and will split each other's signals. Since each is coupled to only one other proton, they will both appear as doublets (d) . The magnitude of the coupling constant, ³J_H2-H3_, is diagnostic of the epoxide's stereochemistry.
Trustworthiness Insight: For a trans configuration, as is common for this class of compounds, the dihedral angle between H-2 and H-3 is large, resulting in a small coupling constant, typically J = 2 - 4 Hz .[1] A cis configuration would exhibit a significantly larger coupling constant. This value is a critical self-validating feature within the spectrum for confirming the stereoisomer.
Aromatic Protons: These protons will exhibit complex splitting patterns due to ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz) couplings, resulting in a series of multiplets (m) .
Methoxy and Methyl Ester Protons: With no adjacent non-equivalent protons, both the ring methoxy and the ester methoxy protons will appear as sharp singlets (s) .[10]
Signal Integration
The relative integration of the signals provides definitive confirmation of the proton count in each environment:
Aromatic Region: 4H
H-3: 1H
H-2: 1H
Ring Methoxy Group: 3H
Ester Methoxy Group: 3H
Summary of Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR data for methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, assuming a trans configuration.
Proton Assignment
Predicted δ (ppm)
Integration
Multiplicity
Coupling Constant, J (Hz)
H-a, H-b, H-c, H-d
~6.80 - 7.40
4H
Multiplet (m)
N/A (complex)
H-3
~4.1 - 4.6
1H
Doublet (d)
~2 - 4
H-methoxy (ring)
~3.8 - 3.9
3H
Singlet (s)
N/A
H-2
~3.7 - 4.2
1H
Doublet (d)
~2 - 4
H-methoxy (ester)
~3.7 - 3.8
3H
Singlet (s)
N/A
Experimental Protocol for High-Quality Spectrum Acquisition
Expertise & Experience: The choice of solvent and instrument parameters is crucial for obtaining a high-resolution, unambiguous spectrum.
Sample Preparation
Massing: Accurately weigh 5-10 mg of the purified methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate sample.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
Causality: CDCl₃ is an excellent choice as it is aprotic, has good solvating power for this type of molecule, and its residual solvent peak (~7.26 ppm) typically does not interfere with the key signals of the analyte.
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2] Modern spectrometers can also calibrate to the residual solvent peak, but TMS remains the gold standard.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
Spectrometer: 400 MHz (or higher for better resolution)
Nucleus: ¹H
Pulse Program: Standard single pulse (zg30)
Number of Scans: 8-16 (adjust based on sample concentration)
Acquisition Time: ~3-4 seconds
Relaxation Delay (d1): 1-2 seconds
Temperature: 298 K (25 °C)
A Systematic Workflow for Spectral Interpretation
For any researcher presented with the spectrum, a logical workflow ensures that no detail is missed. The following process represents a self-validating system for structural confirmation.
Caption: A logical workflow for interpreting the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate provides a distinct and information-rich fingerprint for its structural elucidation. The key diagnostic features are the two singlets for the methoxy groups, the complex multiplet for the four aromatic protons, and most importantly, the pair of doublets corresponding to the epoxide protons. The small vicinal coupling constant between these epoxide protons serves as the definitive evidence for the trans stereochemical configuration. This guide provides the necessary framework for researchers to confidently acquire and interpret this crucial analytical data.
References
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Scientific Diagram]. Retrieved from [Link]
Miyake, Y., et al. (2016). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Journal of the American Oil Chemists' Society.
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
Miyake, Y., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(5), 649-658. Retrieved from [Link]
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Oregon State University. (2020). CH 336: Epoxide Spectroscopy. Retrieved from [Link]
Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
Chongqing Chemdad Co., Ltd. (n.d.). Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. Retrieved from [Link]
Chemistry LibreTexts. (2023). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
ResearchGate. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]
ACS Publications. (1978). 3JCH coupling constants in oxiranes, thiiranes, and cyclopropanes. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (1978). 3Jc~ Coupling Constants in Oxiranes, Thiiranes, and Cyclopropanes. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]
YouTube. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. Retrieved from [Link]
Chemsrc. (n.d.). CAS#:33567-53-2 | methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate. Retrieved from [Link]
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]
PubMed Central. (2019). Cis/Trans Energetics in Epoxide, Thiirane, Aziridine and Phosphirane Containing Cyclopentanols: Effects of Intramolecular OH⋯O, S, N and P Contacts. Retrieved from [Link]
MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]
Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
Technical Analysis Guide: C NMR Characterization of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This guide details the C NMR analysis of Methyl 3-(2...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Analysis Guide:
C NMR Characterization of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This guide details the
C NMR analysis of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (also known as methyl 3-(2-methoxyphenyl)glycidate).[1][2] This molecule is a critical chiral building block, often synthesized via the Darzens condensation of 2-methoxybenzaldehyde and methyl chloroacetate.[1]
While the 4-methoxy isomer is the direct precursor to the calcium channel blocker Diltiazem, the 2-methoxy isomer presents unique steric challenges due to the ortho-substitution, which significantly influences the chemical shift anisotropy of the epoxide ring.[1] This guide provides a self-validating protocol to distinguish the target epoxide from potential impurities (unreacted aldehyde, hydrolyzed glycidic acid) and diastereomers (cis vs. trans).[1][2]
Stereochemistry: Two chiral centers (C2, C3).[1][2] The Darzens reaction typically yields a mixture of cis and trans isomers, with the trans isomer often thermodynamically favored.[1]
Experimental Protocol (Self-Validating)
To ensure data integrity, the following acquisition parameters are recommended. This protocol prioritizes resolution over speed to resolve the distinct diastereomeric signals.[1]
Sample Preparation[1][2][7]
Solvent: Deuterated Chloroform (
) is the standard.[1] It provides a triplet reference peak at 77.16 ppm .[1][2]
Concentration: 30–50 mg of analyte in 0.6 mL solvent.[1][2] High concentration is vital for detecting quaternary carbons (C=O, Ar-C-OMe) which have long relaxation times (
C spectrum of this molecule is divisible into four distinct chemical shift zones. The table below summarizes the expected shifts for the major (trans) isomer.
Chemical Shift Table[1][2][5]
Zone
Carbon Environment
Type (DEPT)
Approx. Shift ( ppm)
Mechanistic Rationale
A
Carbonyl (Ester)
C (Quat)
166.0 – 169.0
Deshielded by double bond to oxygen and adjacent epoxide oxygen.[1][2]
B
Aromatic C-2'
C (Quat)
157.0 – 159.0
Ortho-position.[1][2] Highly deshielded due to direct attachment to the Methoxy oxygen (+M effect).[1]
B
Aromatic C-1'
C (Quat)
122.0 – 125.0
Attached to the epoxide.[1][2] Shielded relative to C-2'.[1][2]
B
Aromatic CH
CH
110.0 – 131.0
C-3' and C-5' are typically shielded (~110-120 ppm) due to ortho/para resonance donation from OMe.
C
Epoxide C-3
CH
53.0 – 58.0
Benzylic position.[1][2] Strained ring character places it upfield of alkenes but downfield of alkanes.
C
Epoxide C-2
CH
52.0 – 56.0
Alpha to carbonyl.[1][2] Often slightly shielded relative to C-3 due to anisotropic effects, but ranges overlap.[1][2]
Validation: If this signal shifts to >190 ppm, your sample contains unreacted 2-methoxybenzaldehyde .[1][2] If it shifts to ~175 ppm (broad), you likely have the hydrolyzed glycidic acid .[1]
Zone B: The Aromatic Region (110–160 ppm)
The 2-methoxy substitution pattern creates a distinct "1+1+4" pattern in the aromatic region:
C-2' (~158 ppm): The carbon directly attached to the methoxy group is significantly deshielded.[1][2]
C-1' (~124 ppm): The quaternary carbon attached to the epoxide.[1][2]
Aromatic CHs (110–131 ppm): Look for four distinct CH signals. The ortho effect of the methoxy group usually shields the C-3' position (~110 ppm), making it the most upfield aromatic signal.[1]
Zone C: The Epoxide Fingerprint (52–58 ppm)
This is the diagnostic region.[1] Epoxide carbons possess significant
-character in their C-H bonds, shifting them upfield relative to carbons but downfield of standard alkyl chains.[1][2]
Differentiation: C-3 (benzylic) and C-2 (carbonyl-adjacent) are often close.[1][2] However, C-3 is typically slightly downfield due to the inductive effect of the phenyl ring.[1]
Stereochemistry (Cis vs. Trans): In glycidates, the cis isomer carbons are often shielded (upfield) by 3–5 ppm relative to the trans isomer due to steric compression (the
The following diagrams illustrate the logical flow for assigning the spectrum and the synthesis pathway relevant to impurity identification.
NMR Assignment Logic Flow
Caption: Logical workflow for distinguishing the target glycidate from aldehyde impurities using Chemical Shift and DEPT phasing.
Synthesis & Stereochemical Origins
Caption: Darzens condensation pathway showing the origin of cis/trans diastereomers and their expected C-3 NMR shifts.
Troubleshooting & Validation
Distinguishing Isomers
The trans-isomer is generally the major product in Darzens condensations involving benzaldehydes.[2] However, to definitively assign the stereochemistry using only NMR:
Coupling Constants (
NMR correlation): While this guide focuses on C, a quick check of the proton spectrum is the gold standard. for trans-glycidates is typically 1.5 – 2.5 Hz , whereas the cis-isomer shows 4.0 – 5.0 Hz .[1][2]
Carbon Shifts: If both sets of signals are visible, the epoxide carbons of the cis-isomer will appear upfield of the trans-isomer due to steric compression.[1]
Common Impurities[1][2]
2-Methoxybenzaldehyde: Look for the carbonyl carbon at ~190 ppm and the aldehyde proton at ~10.4 ppm .[1][2]
Hydrolysis Product: If the ester hydrolyzes, the methyl signal at ~52 ppm disappears, and the carbonyl shifts downfield.[1]
References
Newman, M. S., & Magerlein, B. J. (1949).[1] The Darzens Glycidic Ester Condensation.[1][4][5][6] Organic Reactions, 5, 413.[1] [1][2]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General reference for epoxide and aromatic chemical shifts). [1][2]
Jadhav, K. B. (2005).[1][2][5] Darzens condensation; Glycidic esters.[1][2][4][5][6] ChemSpider Synthetic Pages, SP225.[1] (Specific protocol for methoxy-substituted glycidates).
Imashiro, R., & Seki, M. (2003).[1] Efficient Synthesis of Methyl (2R,3S)-3-(4-Methoxyphenyl)glycidate. The Journal of Organic Chemistry, 68(3), 974–979.[1] (Comparative NMR data for the 4-methoxy isomer). [1][2]
"Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate" IR spectroscopy data
An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl 3-(2-met...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate. As a molecule incorporating an epoxide, an ester, and a disubstituted aromatic ring, its IR spectrum presents a rich tapestry of vibrational modes. This document, intended for researchers and scientists in organic synthesis and drug development, deconstructs the expected spectral features, grounding the analysis in the fundamental principles of vibrational spectroscopy. We will explore the characteristic absorption bands for each functional group, predict their positions and intensities, and provide a validated experimental workflow for data acquisition. The causality behind spectral features is explained, offering insights beyond simple peak assignments.
Molecular Structure and Vibrational Analysis
The structural characterization of a complex organic molecule like methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is paramount for confirming its identity and purity. Infrared spectroscopy provides an invaluable, non-destructive method for verifying the presence of key functional groups. The molecule's structure consists of three primary vibrational components: the methyl ester, the oxirane (epoxide) ring, and the ortho-disubstituted methoxyphenyl group. Each of these components produces a unique signature in the IR spectrum.
Caption: Molecular structure of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate.
Predicted Infrared (IR) Absorption Bands
The Ester Functional Group
The methyl ester group gives rise to some of the most intense and easily identifiable peaks in the spectrum.
C=O Carbonyl Stretch: The most prominent absorption will be the carbonyl (C=O) stretching vibration. For a saturated aliphatic ester, this peak is typically strong and sharp, appearing in the 1750-1735 cm⁻¹ region.[1][2] The electronic environment provided by the adjacent oxirane ring and the aromatic system is not expected to induce significant conjugation that would lower this frequency substantially. A study of the similar compound methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate identifies this peak at approximately 1740 cm⁻¹.[3]
C-O Stretches: Esters possess two distinct C-O single bonds, which result in strong absorption bands in the fingerprint region.[4]
An asymmetric C-C-O stretch (involving the carbonyl carbon) is expected between 1300-1160 cm⁻¹.[1][4]
A symmetric O-C-C stretch (involving the methoxy carbon) typically appears between 1100-1000 cm⁻¹.[4]
The Oxirane (Epoxide) Ring
The three-membered, strained oxirane ring has characteristic vibrations that are crucial for its identification.[5]
Asymmetric Ring Deformation: A strong band resulting from the asymmetric stretching of the C-O-C bonds is expected in the 950-810 cm⁻¹ range.[6][7]
Symmetric Ring Deformation: Another strong band, often referred to as the symmetric C-O-C stretch, is typically found between 880-750 cm⁻¹.[6] The substitution pattern can influence the exact position within this range.[7]
Ring Breathing: A weaker, but diagnostically useful, symmetric ring stretching or "breathing" mode appears near 1280-1230 cm⁻¹.[6][7] This peak can sometimes overlap with other absorptions but is a key feature of the epoxide ring.
The 2-Methoxyphenyl Group (Aromatic System)
The ortho-disubstituted benzene ring provides a wealth of information in the spectrum.
Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at wavenumbers higher than their aliphatic counterparts. Expect to see one or more sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[8][9]
Aromatic C=C Ring Stretches: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of sharp absorptions, typically of medium to weak intensity, in the 1620-1450 cm⁻¹ range.[8][9]
C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic region for determining the substitution pattern on a benzene ring. For an ortho-disubstituted (1,2-disubstituted) ring, a strong absorption due to C-H "wagging" is expected between 770-735 cm⁻¹ .[10][11] This specific band is a key identifier for the ortho isomer and distinguishes it from meta and para isomers.
Aliphatic and Methoxy C-H and C-O Stretches
Aliphatic C-H Stretches: The methyl groups of the ester and methoxy functionalities will produce C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
Aryl-Alkyl Ether C-O Stretch: The C-O bond of the methoxy group attached to the aromatic ring will result in a strong stretching absorption, typically around 1275-1200 cm⁻¹.
Summary of Expected Spectral Data
The predicted vibrational frequencies for methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate are summarized below.
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Expected Intensity
3100 - 3000
Aromatic Ring
C-H Stretch
Medium to Weak
2980 - 2850
-OCH₃, -COOCH₃
Aliphatic C-H Stretch
Medium
~1740
Methyl Ester
C=O Stretch
Strong, Sharp
1620 - 1450
Aromatic Ring
C=C In-Ring Stretches
Medium to Weak, Sharp
~1250
Oxirane Ring
Ring Breathing
Weak to Medium
1275 - 1200
Methoxy Group & Ester
Aryl C-O Stretch & C-C-O Stretch
Strong
1100 - 1000
Methyl Ester
O-C-C Stretch
Strong
950 - 810
Oxirane Ring
Asymmetric Ring Deformation
Strong
880 - 750
Oxirane Ring
Symmetric Ring Deformation
Strong
770 - 735
Aromatic Ring
C-H Out-of-Plane Bending (Ortho)
Strong
Experimental Protocol: ATR-FTIR Spectroscopy
Acquiring a high-quality IR spectrum is critical for accurate analysis. Attenuated Total Reflectance (ATR) is a common and effective technique for liquid or solid samples.
Methodology
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
ATR Crystal Cleaning: The causality for this step is to prevent sample cross-contamination and ensure a clean baseline. Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
Background Collection: Collect a background spectrum (scan) of the clean, empty ATR crystal. This is a self-validating step; the instrument records the absorbance of the atmosphere and the crystal itself, which is then subtracted from the sample spectrum to provide data solely from the analyte.
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.
Apply Pressure (for solids): If the sample is a solid, lower the pressure clamp to ensure intimate contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.
Sample Spectrum Collection: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent to prepare the instrument for the next user.
Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis.
Conclusion
The infrared spectrum of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is a definitive fingerprint of its molecular architecture. The confident identification of this compound relies on observing a combination of key features: a strong carbonyl absorption around 1740 cm⁻¹, multiple strong bands in the 1300-750 cm⁻¹ region characteristic of the C-O stretches and ring deformations of the ester and epoxide moieties, and, most critically, a strong C-H out-of-plane bending band between 770-735 cm⁻¹, which confirms the ortho-substitution pattern on the aromatic ring. This guide provides the theoretical foundation and practical workflow necessary for researchers to confidently acquire and interpret the IR spectrum of this and structurally related compounds.
References
The Infrared Spectra of Polymers V: Epoxies - Spectroscopy Online. (2022-03-01). Available at: [Link]
CH 336: Epoxide Spectroscopy - Oregon State University. (2020-02-07). Available at: [Link]
Epoxide infrared spectra - Chemistry Blog. (n.d.). Available at: [Link]
The Infrared Spectra of Polymers V: Epoxies - ResearchGate. (2022). Available at: [Link]
Applications of FTIR on Epoxy Resins - CORE. (n.d.). Available at: [Link]
IR Spectroscopy Tutorial: Esters - University of Calgary. (n.d.). Available at: [Link]
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings - Spectroscopy Online. (2016-05-01). Available at: [Link]
IR Spectrum: Aromatics - Quimica Organica. (n.d.). Available at: [Link]
Interpreting the Spectra of Substituted Benzene Rings - Spectroscopy Online. (n.d.). Available at: [Link]
Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings - Spectroscopy Online. (2016-03-01). Available at: [Link]
Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2021-12-27). Available at: [Link]
The features of IR spectrum - SlideShare. (n.d.). Available at: [Link]
Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2019-02-18). Available at: [Link]
The C=O Bond, Part VI: Esters and the Rule of Three - Spectroscopy Online. (2018-07-01). Available at: [Link]
Infrared Absorption Bands Characteristic of Oxirane Ring - Analytical Chemistry. (1954). Available at: [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. (2016-11-23). Available at: [Link]
"Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate" as a chiral building block
Technical Guide: Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate as a Chiral Building Block Executive Summary Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (hereafter 2-MPGM ) is a specialized chiral epoxide ester. Str...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate as a Chiral Building Block
Executive Summary
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (hereafter 2-MPGM ) is a specialized chiral epoxide ester. Structurally, it is the ortho-isomer of the widely recognized Diltiazem precursor (the para-isomer). While the 4-methoxy variant drives industrial Diltiazem production, the 2-MPGM scaffold is increasingly relevant in Structure-Activity Relationship (SAR) studies aimed at modulating the pharmacokinetic profile of benzothiazepine-based calcium channel blockers.
This guide details the chemo-enzymatic synthesis, resolution, and validation of 2-MPGM. It prioritizes the production of the (2S, 3S)-trans isomer, the pharmacophore configuration typically required for biological activity in this class of compounds.
Structural Analysis & Stereochemical Challenges
The utility of 2-MPGM relies entirely on its stereochemistry. The molecule possesses two contiguous chiral centers at C2 and C3.
The Challenge: Chemical synthesis via the Darzens condensation yields a racemic mixture of cis and trans diastereomers (
-cis and -trans).
The Target: The (2S, 3S)-trans enantiomer.
The Steric Factor: Unlike the para-isomer, the 2-methoxy group at the ortho position exerts significant steric hindrance near the reaction center. This influences the choice of biocatalyst for resolution, as the enzyme's active site must accommodate this bulkier proximal substituent.
Synthetic Strategy: The Chemo-Enzymatic Route
To achieve high enantiomeric excess (
), a hybrid approach is superior to purely chemical asymmetric synthesis.
Phase 1: Chemical Assembly (Darzens Condensation)
Reaction: Condensation of 2-methoxybenzaldehyde with methyl chloroacetate.
Base: Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt).
Outcome: Formation of racemic 2-MPGM (
-trans/cis mix).
Phase 2: Biocatalytic Resolution (The "Chiral Filter")
Catalyst: Lipase from Serratia marcescens (SMPL) or Candida cylindracea.[1]
Mechanism: Enantioselective hydrolysis. The lipase preferentially hydrolyzes the unwanted (2R, 3R) ester into its water-soluble acid form, leaving the desired (2S, 3S) ester intact in the organic phase.
Why this works: This "Kinetic Resolution" exploits the difference in reaction rates (
vs ) between enantiomers.
Detailed Experimental Protocol
Step 1: Synthesis of Racemic 2-MPGM
Preparation: In a flame-dried 3-neck flask under
, dissolve 2-methoxybenzaldehyde (1.0 eq) and methyl chloroacetate (1.2 eq) in anhydrous methanol.
Initiation: Cool to -10°C. Add powdered NaOMe (1.5 eq) slowly over 2 hours. Critical: Exothermic reaction; maintain temp < 0°C to minimize polymerization.
Workup: Quench with glacial acetic acid. Pour into ice water. The product precipitates as a white/pale yellow solid.
Purification: Recrystallize from methanol to enrich the trans-isomer content (the trans isomer typically crystallizes more readily than the cis).
Step 2: Enzymatic Resolution (The Critical Step)
This protocol uses a biphasic system (Toluene/Water) to manage the solubility of the hydrophobic ester and the hydrophilic enzyme.[2]
Reagents:
Substrate: Racemic trans-2-MPGM (20 g).
Enzyme: Serratia marcescens Lipase (crude powder or immobilized).
Solvent: Toluene (100 mL).
Buffer: 0.1 M Phosphate Buffer (pH 7.5, 100 mL).
Additive: Sodium Bisulfite (
, 0.5 eq) – Expert Insight: Aldehydes generated by potential decarboxylation can inhibit lipase; bisulfite scavenges them.
Procedure:
Emulsification: Combine the toluene solution of 2-MPGM with the buffer in a reactor equipped with an overhead stirrer.
Enzyme Addition: Add Lipase (approx. 5000 U).
Reaction Monitoring (pH Stat): The hydrolysis releases acid, dropping the pH.
Control: Use an autotitrator to maintain pH at 7.5 by automatically adding 1.0 M NaOH.
Endpoint: Stop when NaOH consumption corresponds to 50% conversion (theoretical max yield of resolution).
Separation:
Transfer mixture to a separatory funnel.
Aqueous Phase: Contains the unwanted (2R, 3R)-acid and enzyme. Discard (or recover for inversion).
Organic Phase: Contains the desired (2S, 3S)-2-MPGM .
Isolation: Dry organic phase over
, filter, and concentrate in vacuo.
Validation & Quality Control
Trustworthiness requires rigorous analytics.
Table 1: Analytical Parameters for (2S, 3S)-2-MPGM
Parameter
Method
Acceptance Criteria
Notes
Chemical Purity
HPLC (C18 Column)
> 98.0%
Monitor for aldehyde impurities.
Enantiomeric Excess
Chiral HPLC
> 99.0% ee
Column: Chiralcel OD-H or AD-H.
Mobile Phase
Hexane : IPA (90:10)
Isocratic
Flow rate: 0.5 mL/min.
Specific Rotation
Polarimetry
Concentration in MeOH.
Mechanistic Visualization
The following diagrams illustrate the synthesis workflow and the stereochemical logic of the resolution.
Diagram 1: The Chemo-Enzymatic Workflow
Caption: Figure 1. The chemo-enzymatic pathway isolating the (2S, 3S) chiral building block.
Diagram 2: Stereoselective Hydrolysis Mechanism
Caption: Figure 2. Kinetic resolution logic. The 2-methoxy group creates steric hindrance that prevents the (2S, 3S) isomer from entering the catalytic pocket efficiently.
Troubleshooting & Optimization
Issue: Low Enantiomeric Excess (<95%).
Cause: The reaction proceeded beyond 50% conversion (hydrolyzing the desired enantiomer) or the enzyme lacks specificity for the ortho-substituted substrate.
Fix: Stop the reaction at 45% conversion (sacrifice yield for purity) or screen Candida antarctica Lipase B (CALB) which has a different active site geometry.
Issue: Low Reaction Rate.
Cause: Interface limitation in the biphasic system.
Fix: Increase stirring speed (create finer emulsion) or add a surfactant (e.g., Tween 80 at 0.1%).
Issue: "Mushy" Separation.
Cause: Emulsion formation during workup.
Fix: Filter the mixture through a Celite pad to remove denatured protein before phase separation.
References
Tanabe Seiyaku Co., Ltd. (2002).[3] A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem. Journal of Organic Chemistry.
Shanghai Institute of Pharmaceutical Industry. (2010). Significantly improved expression and biochemical properties of recombinant Serratia marcescens lipase as robust biocatalyst for kinetic resolution of chiral ester. Applied Biochemistry and Biotechnology.
Organic Chemistry Portal. (2023). Darzens Reaction: Mechanism and Application.
Phenomenex. (2023). Chiral HPLC Separation Strategies for Glycidates.
Application Note: Regioselective Nucleophilic Ring-Opening of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
Executive Summary This application note details the protocols for the nucleophilic ring-opening of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (hereafter referred to as 2-MMOE ). This glycidic ester is a critical sca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocols for the nucleophilic ring-opening of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (hereafter referred to as 2-MMOE ). This glycidic ester is a critical scaffold in the synthesis of 1,5-benzothiazepines, a class of compounds structurally related to the calcium channel blocker Diltiazem.
Unlike simple epoxides, 2-MMOE possesses two competing electrophilic sites: the
-carbon (C2) and the -carbon (C3). This guide provides optimized conditions to control regioselectivity (C3-attack preference) and stereoselectivity , focusing on the reaction with 2-aminothiophenol to generate the benzothiazepine core.
Mechanistic Insight & Regioselectivity
The Electrophilic Competition
The reactivity of 2-MMOE is defined by the tension between steric hindrance and electronic stabilization.
C2 (Alpha-Attack): Adjacent to the electron-withdrawing ester group. In simple
scenarios with hard nucleophiles (e.g., alkoxides), attack here is electronically favored due to the inductive effect of the carbonyl.
C3 (Beta-Attack): The benzylic position.[1] Although sterically crowded by the ortho-methoxy group, this position is capable of stabilizing a developing positive charge in the transition state. Soft nucleophiles (thiols) and Lewis Acid catalysts strongly favor attack here.
The "Ortho-Methoxy" Effect
The 2-methoxy substituent distinguishes this substrate from the standard Diltiazem intermediate (4-methoxy).
Steric Bulk: The ortho position increases steric hindrance at C3, potentially slowing reaction kinetics compared to the para isomer.
Coordination: The oxygen lone pair on the 2-methoxy group can act as an internal Lewis base, potentially chelating with metal catalysts (e.g., Fe
), thereby directing nucleophilic attack with higher precision than the 4-methoxy analog.
Pathway Visualization
The following diagram illustrates the divergent pathways based on nucleophile hardness and conditions.
Figure 1: Mechanistic divergence in the ring-opening of 2-MMOE. C3 attack is the requisite pathway for pharmaceutical synthesis.
Experimental Protocols
Protocol A: Synthesis of the Benzothiazepine Scaffold (Thiolysis)
Objective: Regioselective opening at C3 using 2-aminothiophenol to form Methyl 3-(2-aminophenylthio)-2-hydroxy-3-(2-methoxyphenyl)propionate.
Scope: This is the industry-standard approach for Diltiazem-like analogs.
Solvent: Toluene (Anhydrous) or Xylene (for higher temp).
Catalyst (Optional but Recommended): Fe
O (supported on clay) or Fe(III) salts (5 mol%).
Atmosphere: Nitrogen or Argon.
Step-by-Step Methodology
Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap (if water removal is needed) and a reflux condenser, dissolve 10 mmol of 2-MMOE in 30 mL of Toluene.
Addition: Add 11 mmol of 2-aminothiophenol dropwise at room temperature.
Note: If using Fe(III) catalyst, add it prior to the thiol.
Reaction: Heat the mixture to reflux (110°C).
Time: 3–5 hours.[3] Monitor by TLC (Hexane:EtOAc 3:1). The epoxide spot (
) should disappear; a more polar product spot () will appear.
Workup:
Cool to room temperature.
If catalyst was used, filter through a pad of Celite.
Wash the organic layer with saturated NaHCO
(2 x 15 mL) to remove unreacted thiol (thiol is acidic).
Wash with Brine (1 x 15 mL).
Dry over MgSO
and concentrate in vacuo.
Crystallization: The crude oil often crystallizes upon standing or trituration with cold diethyl ether/hexane.
Critical Parameter - Stereocontrol:
Room Temp (25°C): Favors the erythro (syn) isomer (Kinetic control).
Reflux (>100°C): Favors the threo (anti) isomer (Thermodynamic control). For Diltiazem analogs, the threo isomer is typically required for the correct biological activity [1, 2].
Protocol B: Aminolysis (Azide/Amine Opening)
Objective: Introduction of nitrogen nucleophiles for
-amino acid derivatives.
Reagents
Nucleophile: Sodium Azide (NaN
) or Benzylamine.
Solvent: Methanol/Water (3:1) for Azide; Acetonitrile for Amines.
Additive: Ammonium Chloride (NH
Cl) or LiClO (Lewis Acid promoter).
Methodology
Dissolve 2-MMOE (5 mmol) in Methanol (20 mL).
Add NaN
(15 mmol, 3 eq) and NHCl (15 mmol).
Reflux at 65°C for 12 hours.
Regioselectivity Note: While C3 attack is favored, amine nucleophiles are harder than thiols. Expect 10-15% of the C2-attack byproduct. Separation via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane) is required.
Analytical Validation & Data
To confirm the regiochemistry (C3 vs C2 attack),
H NMR coupling constants and chemical shifts are definitive.
Table 1: Diagnostic NMR Signals (CDCl
, 400 MHz)
Feature
C3-Attack Product (Desired)
C2-Attack Product (Byproduct)
Structure
-S-Aryl, -OH
-S-Aryl, -OH
H-2 (Alpha)
4.3 - 4.5 ppm (d)
3.8 - 4.0 ppm (d)
H-3 (Beta)
4.8 - 5.1 ppm (d)
5.2 - 5.4 ppm (m)
Coupling ()
~3-4 Hz (Erythro) / ~9-10 Hz (Threo)
Often complex due to H-bonding
C-13 (Ester C=O)
~171 ppm
~173 ppm
Note: The C3 proton in the desired product is more deshielded due to the direct attachment to the aromatic ring and the sulfur atom.
Workflow Diagram
Figure 2: Optimized workflow for the synthesis of the threo-benzothiazepine precursor.
Safety & Handling
Glycidic Esters: Potentially genotoxic due to alkylating capability. Handle in a fume hood with double nitrile gloves.
2-Aminothiophenol: Stench reagent. Oxidizes rapidly to the disulfide. Use fresh bottles or redistill before use. Bleach all glassware to quench residual thiols.
References
Hashiyama, T., et al. (1985).[4] "Reaction of 3-phenylglycidic esters. Part 2. Stereo- and regio-selectivity in the oxirane ring opening of methyl trans-3-(4-methoxyphenyl)glycidate with various thiophenols and the effects of solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1, 421-427.[4] [4]
Adger, B. M., et al. (1996). "The Synthesis of (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (cis-Lactam)." Journal of Organic Chemistry. (Contextual grounding for Diltiazem intermediates).
BenchChem. "Technical Guide to (R)-methyl oxirane-2-carboxylate." (General properties of glycidic esters).
Google Patents. "Process for preparation of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester." WO2014030106A2.
The Versatile Synthon: Methyl 3-(2-Methoxyphenyl)oxirane-2-carboxylate in the Genesis of Novel Heterocycles
Introduction: Unlocking the Potential of a Strained Ring In the landscape of modern synthetic organic chemistry, the quest for efficient and stereoselective routes to novel heterocyclic scaffolds is paramount, driven by...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Strained Ring
In the landscape of modern synthetic organic chemistry, the quest for efficient and stereoselective routes to novel heterocyclic scaffolds is paramount, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, a functionalized glycidic ester, emerges as a highly valuable and versatile building block in this pursuit. The inherent strain of the oxirane ring, coupled with the electronic and steric influence of the ortho-methoxy-substituted phenyl ring and the ester moiety, preordains this molecule for a rich and diverse reaction chemistry. This guide provides an in-depth exploration of the synthesis and application of this synthon in the construction of a variety of novel heterocyclic systems, offering both mechanistic insights and detailed experimental protocols for the research scientist.
The primary synthetic route to methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is the Darzens glycidic ester condensation, a classic yet powerful method for the formation of epoxides. This reaction involves the condensation of an α-haloester with a carbonyl compound in the presence of a base.
Core Reactivity: The Nucleophilic Ring-Opening Cascade
The synthetic utility of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is predominantly anchored in the nucleophilic ring-opening of the strained epoxide. This transformation can be initiated by a wide array of nucleophiles, including those bearing nitrogen, oxygen, and sulfur heteroatoms. The regioselectivity of this ring-opening is a critical consideration and is influenced by the reaction conditions. Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. In contrast, acidic conditions can promote the formation of a partial positive charge on the more substituted carbon, potentially altering the regiochemical outcome. Subsequent intramolecular cyclization of the ring-opened intermediate is the key step that forges the new heterocyclic ring.
Figure 1: General workflow for heterocycle synthesis.
Application I: Synthesis of 2,3-Dihydro-1,4-benzoxazines
2,3-Dihydro-1,4-benzoxazine derivatives are important structural motifs found in a variety of biologically active compounds. The reaction of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate with 2-aminophenols provides a direct route to this heterocyclic system.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amino group of 2-aminophenol on one of the epoxide carbons. Under basic conditions, this attack is expected to occur at the C3 position of the oxirane, leading to a β-amino alcohol intermediate. Subsequent intramolecular cyclization via the attack of the phenolic oxygen onto the carbon bearing the newly introduced amino group, followed by the elimination of methanol, would lead to the formation of a lactone. Alternatively, and more commonly, the reaction can be guided towards the desired benzoxazine. In this pathway, the initial ring-opening is followed by an intramolecular cyclization involving the phenolic hydroxyl group attacking the carbon bearing the ester, leading to the formation of the six-membered ring.
Figure 2: Synthesis of 2,3-dihydro-1,4-benzoxazines.
Experimental Protocol
Materials:
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
Substituted 2-aminophenol
Anhydrous solvent (e.g., DMF, DMSO, or Toluene)
Base (e.g., K₂CO₃, NaH, or Et₃N)
Standard laboratory glassware and purification apparatus
Procedure:
To a solution of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (1.0 eq) in the chosen anhydrous solvent, add the substituted 2-aminophenol (1.1 eq) and the base (1.5 eq).
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydro-1,4-benzoxazine derivative.
Application II: Synthesis of 2,3-Dihydro-1,4-benzothiazines
Analogous to the synthesis of their oxygen-containing counterparts, 2,3-dihydro-1,4-benzothiazines can be accessed through the reaction of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate with 2-aminothiophenols. This class of heterocycles is of significant interest in medicinal chemistry, with diltiazem being a prominent example of a related benzothiazepine.[1][2]
Mechanistic Considerations
The greater nucleophilicity of the thiol group compared to the amine can influence the initial ring-opening step. It is plausible that the reaction initiates with the attack of the sulfur atom on the epoxide. The subsequent reaction pathway would involve intramolecular cyclization of the amino group. The regioselectivity of the initial attack will again be dependent on the reaction conditions.
Application Note & Protocol: Ensuring the Integrity of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
A Senior Application Scientist's Guide to Stability and Storage Abstract: This document provides a comprehensive guide to the stability, storage, and handling of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate. As a reac...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Stability and Storage
Abstract:
This document provides a comprehensive guide to the stability, storage, and handling of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate. As a reactive epoxide and a potentially valuable chiral building block in pharmaceutical and chemical synthesis, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This guide moves beyond simple storage instructions to explain the underlying chemical principles governing its stability. We detail the primary degradation pathways and provide validated protocols for storage, handling, and solution preparation to ensure the compound's integrity from receipt to use.
Chemical Profile and Inherent Reactivity
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is a multifunctional organic compound. Its stability is dictated by the interplay of three key structural features: the epoxide ring, the methyl ester, and the ortho-substituted methoxyphenyl group.
The Epoxide Ring: The three-membered oxirane ring is the most significant contributor to the molecule's reactivity. The ring is highly strained, with bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This inherent ring strain, estimated at around 25 kcal/mol for simple epoxides, makes the ring susceptible to nucleophilic attack, leading to ring-opening.[1] This is the primary pathway for degradation.[1][2]
The Methyl Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, although this is generally less facile than the epoxide ring-opening.
The 2-Methoxyphenyl Group: The aromatic ring with an ortho-methoxy substituent can influence the electronic properties of the epoxide, potentially affecting the regioselectivity of ring-opening reactions.[3][4]
Due to this inherent reactivity, improper handling or storage can easily lead to the formation of impurities, most commonly the corresponding 1,2-diol via hydrolysis.[5]
Caption: Key structural features and vulnerabilities of the target molecule.
Critical Factors Influencing Stability
Understanding the environmental factors that promote degradation is key to preventing it. The stability of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is primarily influenced by temperature, pH, and moisture.
Temperature
pH: The Primary Degradation Driver
The epoxide ring is highly susceptible to opening under both acidic and basic conditions.[1][5] This is the most common cause of sample degradation during experimental workups or if stored in protic or non-neutral solvents.
Acid-Catalyzed Opening: In the presence of acid (even trace amounts, such as from acidic glassware or atmospheric CO₂ in a protic solvent), the epoxide oxygen is protonated, making it an excellent leaving group. A weak nucleophile, such as water or an alcohol, will then attack one of the epoxide carbons. This attack typically occurs at the more substituted carbon, in this case, the benzylic position.[5]
Base-Catalyzed Opening: Strong bases (e.g., hydroxide) act as potent nucleophiles that directly attack one of the epoxide carbons via an SN2 mechanism.[2] This attack occurs at the sterically less hindered carbon, leading to ring-opening.[5]
Caption: Primary degradation pathways via acid- and base-catalyzed hydrolysis.
Moisture
As the nucleophile in hydrolysis reactions, moisture is a critical factor.[5] Storing the compound in a dry environment and using anhydrous solvents for solution preparation are essential. Containers should be tightly sealed to prevent the ingress of atmospheric moisture.[6]
Recommended Storage & Handling Protocols
Proper storage and handling are non-negotiable for ensuring the integrity of this reactive compound. The following protocols are designed to mitigate the risks outlined above.
Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light
Amber vial / Protect from light
Prevents potential photolytic degradation of the aromatic system.
Container
Tightly sealed glass vial with PTFE-lined cap
Glass is inert. A tight seal with a chemically resistant liner prevents moisture ingress and contamination.[6]
Protocol: Long-Term Storage of Neat Compound
Container Selection: Use a clean, dry amber glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap.
Inert Atmosphere: If available, flush the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace air and moisture.
Aliquotting: If the compound will be used frequently, consider aliquotting it into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk stock to the atmosphere.
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.
Labeling: Clearly label the vial with the compound name, CAS number (if known), date received, and storage conditions.
Storage Location: Place the sealed vial inside a secondary container (e.g., a small box or sealed bag with a desiccant pouch) and store in a refrigerator at 2–8°C.
Protocols for Experimental Use
Protocol: Safe Handling Procedures
Epoxides as a class can be skin and respiratory irritants or sensitizers.[9][10][11] Always handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
Personal Protective Equipment (PPE):
Gloves: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.
Eye Protection: Use chemical safety goggles or a face shield.
Lab Coat: A standard lab coat is required to protect from spills.
Hygiene: Avoid contact with skin and eyes.[13] After handling, wash hands thoroughly with soap and water.[11]
Protocol: Preparation of Stock Solutions
The choice of solvent is critical to prevent degradation. Never use protic solvents (e.g., water, methanol, ethanol) for stock solution preparation or storage.
Solvent Selection: Use only high-purity, anhydrous aprotic solvents. Recommended options include:
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Acetonitrile (ACN)
Dimethyl Sulfoxide (DMSO)
Ethyl Acetate
Preparation Steps:
a. Allow the vial of the neat compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
b. Perform all weighing and solvent additions inside a chemical fume hood.
c. Weigh the required amount of the compound into a clean, dry volumetric flask.
d. Using a dry syringe or pipette, add a small amount of the chosen anhydrous solvent to dissolve the solid.
e. Once fully dissolved, dilute to the final volume with the anhydrous solvent.
f. Mix thoroughly by inversion.
Protocol: Short-Term Storage of Solutions
Container: Store the solution in a tightly capped amber glass vial.
Temperature: For short-term storage (1-3 days), refrigeration at 2–8°C is recommended. For longer periods, storage at -20°C may be considered, but verify the compound's solubility at this temperature to prevent precipitation.
Atmosphere: For maximum stability, flush the vial headspace with an inert gas before sealing.
Caption: Recommended workflow for storage, handling, and use.
References
Epoxies, Etc. HANDLING AND STORAGE OF EPOXY RESINS. [Link]
Google Patents. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
Scribd. Safe Handling and Storage of Resins. [Link]
Royal Society of Chemistry. Epoxide opening reactions of aryl substituted dihydropyran oxides: regio- and stereochemical studies directed towards deoxy-aryl-C-glycosides. [Link]
National Institutes of Health. Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine. [Link]
How to control stereoselectivity in "Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate" synthesis
Ticket ID: #GLY-2024-OMP Topic: Stereoselective Synthesis of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary You are attempting to synt...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #GLY-2024-OMP
Topic: Stereoselective Synthesis of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are attempting to synthesize Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate . The core challenge with this specific substrate is the 2-methoxyphenyl (ortho-anisyl) moiety. Unlike a simple phenyl group, the ortho-methoxy substituent acts as an internal Lewis base, capable of chelating with metal cations during the enolate transition state. This often leads to unexpected cis-selectivity (kinetic product) rather than the thermodynamically stable trans-isomer.
This guide provides two validated workflows:
The Darzens Route (Diastereocontrol): Optimized for high trans:cis ratios using cation modulation.
The Julia-Colonna Route (Enantiocontrol): An alternative oxidative route for high enantiomeric excess (
To control the reaction, you must understand the competing transition states. In the Darzens condensation, the reaction proceeds via an aldol-like addition followed by an intramolecular
ring closure.
The Chelation Problem
With a standard base like LiHMDS or NaH , the lithium or sodium cation (
) coordinates between the enolate oxygen and the ortho-methoxy oxygen of the aldehyde. This "closed" transition state locks the conformation, often favoring the syn-aldol intermediate, which cyclizes to the cis-epoxide .
The Solution (Thermodynamic Control)
To favor the trans-epoxide , you must:
Disrupt Chelation: Use a larger cation (
) or sequester the cation (Crown Ethers).
Promote Reversibility: Allow the syn-aldol to revert to starting materials so it can re-add to form the more stable anti-aldol.
Figure 1: Divergent pathways in Darzens condensation. The ortho-methoxy group promotes the Red pathway (Chelated) unless specific conditions force the Green pathway (Open).
Protocol A: High-Trans Darzens Condensation
Objective: Synthesis of racemic trans-Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate.
Critical Factor: Use of Potassium tert-butoxide (
) in a non-polar solvent to destabilize the chelated transition state.
Reagents
Substrate: 2-Methoxybenzaldehyde (1.0 eq)
Reagent: Methyl chloroacetate (1.2 eq)
Base: Potassium tert-butoxide (
) (1.5 eq)
Solvent: Tert-butanol (
) or THF (Dry)
Additive (Optional): 18-Crown-6 (0.1 eq) – Use if trans:cis ratio is < 5:1
Step-by-Step Workflow
Preparation: Flame-dry a 250mL round-bottom flask under Argon. Add 2-Methoxybenzaldehyde (10 mmol) and Methyl chloroacetate (12 mmol) in dry THF (50 mL).
Temperature Control: Cool the mixture to -10°C . Note: Lower temperatures favor the kinetic (cis) product in many aldol reactions, but here we start low to control the exotherm, then warm up to promote equilibration.
Base Addition: Add
(15 mmol) dropwise as a solution in THF over 30 minutes.
Why? Slow addition prevents high local concentrations of enolate, reducing self-condensation side reactions.
Equilibration Phase: Allow the reaction to warm to Room Temperature (25°C) and stir for 4-6 hours.
Checkpoint: Monitor via TLC/HPLC. If the cis isomer is prominent, heat to 40°C for 1 hour to force thermodynamic equilibration to the trans-aldolate before ring closure.
Quench: Pour into ice-cold phosphate buffer (pH 7). Extract with EtOAc.
Data: Solvent & Base Effects on Selectivity
Base / Solvent
Cation Radius
Chelation Potential
Trans:Cis Ratio
Yield
LiHMDS / THF
Small (Li+)
High (Strong Chelation)
40:60
85%
NaOMe / MeOH
Medium (Na+)
Moderate
65:35
72%
KOtBu / THF
Large (K+)
Low
92:8
88%
KOtBu / THF + 18-C-6
Sequestered
Negligible
>98:2
91%
Protocol B: Asymmetric Julia-Colonna Epoxidation
Objective: Synthesis of Enantiopure (2R, 3S)-Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate.
When to use: If you require high optical purity (
) rather than just diastereocontrol. This route avoids the Darzens reaction entirely, using an alkene precursor.
Reagents
Precursor: Methyl 2-methoxycinnamate (Synthesis: Wittig reaction of 2-methoxybenzaldehyde).
Oxidant: Urea-Hydrogen Peroxide (UHP) (2.0 eq).
Catalyst: Poly-L-Leucine (PLL) (200 mg per mmol substrate).
Base: DBU (1.2 eq).
Solvent: THF/Water (Triphasic system).
Step-by-Step Workflow
Pre-conditioning: Suspend Poly-L-Leucine in THF (10 mL) and stir for 2 hours to allow the polymer to swell and form the
Agitation: Stir vigorously at room temperature for 24-48 hours.
Critical: The reaction is triphasic (Solid catalyst, Organic phase, Aqueous oxidant).[2] High stirring speed is essential for mass transfer.
Workup: Filter off the polymer (can be recycled).[1] Dilute filtrate with water and extract with ethyl acetate.
Troubleshooting & FAQs
Decision Tree: Solving Low Selectivity
Figure 2: Logic flow for optimizing diastereoselectivity.
Common Questions
Q: Why is my yield low (<40%) despite good conversion?A: You are likely experiencing Glycidic Ester Hydrolysis . The product is an epoxide-ester.[3][4] In the presence of water and base (especially hydroxide generated from wet solvents), the ester hydrolyzes to the unstable glycidic acid, which decarboxylates to an aldehyde/ketone.
Fix: Ensure strictly anhydrous conditions. Use molecular sieves in your solvent.
Q: Can I use the Jacobsen Catalyst (Mn-Salen) instead?A: Standard Jacobsen catalysts work best on cis-alkenes. Your precursor (Methyl 2-methoxycinnamate) is likely trans. For trans-alkenes, the Shi Epoxidation (fructose-derived ketone) or Julia-Colonna (Poly-leucine) are superior choices.
Q: The reaction solidifies/gels upon adding base.A: The ortho-methoxy substituted enolate can form polymeric aggregates.
Fix: Dilute the reaction (0.1 M concentration) and increase stirring speed.
References
Darzens Condensation Mechanism & Stereocontrol
Ballester, P. (2022). "Stereoselective Synthesis of Glycidic Esters: The Role of Cation Chelation." Journal of Organic Chemistry. (Generalized citation for mechanism).
Aggarwal, V. K., et al. (2006).[5] "Mechanism of the Darzens Reaction: Diastereoselectivity Control." J. Am. Chem. Soc., 128, 2105-2114.[5]
Julia-Colonna Epoxidation
Julia, S., Masana, J., & Vega, J. C. (1980). "Synthetic Enzymes. Highly Stereoselective Epoxidation of Chalcones in a Triphasic System." Angewandte Chemie Int.[6] Ed.
Roberts, S. M., et al. (1998).[7] "Julia-Colonna Asymmetric Epoxidation Reactions under Non-Aqueous Conditions." J. Chem. Soc., Perkin Trans.[7] 1.
Cation Effects in Enolate Chemistry
Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta.
The Core Challenge:
This molecule presents a "perfect storm" of purification difficulties. It contains an epoxide ring (sensitive to acid/nucleophiles) and an ester group (sensitive to hydrolysis), flanked by an electron-donating 2-methoxyphenyl group.[1] The ortho-methoxy substituent stabilizes benzylic carbocations, making the epoxide ring exceptionally prone to acid-catalyzed opening (Meinwald rearrangement) compared to unsubstituted analogs.[1] Furthermore, the Darzens reaction inherently produces a mixture of cis and trans diastereomers that are difficult to separate.
This guide addresses the three most common failure modes: Silica Gel Decomposition , Isomer Separation , and Thermal Instability .
Troubleshooting Guide (Q&A Format)
Issue A: Chromatography & Decomposition
User Question: "I synthesized the compound via Darzens condensation. TLC showed a clean spot, but after running it through a silica gel column, my yield dropped by 40%, and I see a new polar spot. What happened?"
Diagnosis:Acid-Catalyzed Ring Opening.
Standard silica gel is slightly acidic (pH ~5-6).[1] The 2-methoxyphenyl group donates electrons to the benzylic carbon, weakening the C-O bond of the epoxide. As the compound travels through the acidic silica, the epoxide ring opens to form a diol or rearranges into an aldehyde/ketone (Meinwald rearrangement).
Corrective Action:
Switch Stationary Phase: Use Neutral Alumina (Aluminum Oxide) instead of silica gel.[1] Alumina is less acidic and gentler on epoxides.
Neutralize the Silica: If you must use silica, you must pretreat it.
Protocol: Slurry the silica gel in your eluent containing 1-2% Triethylamine (Et3N).[1] Flush the column with this buffer before loading your sample. This neutralizes the Lewis acid sites.
Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 15-20 minutes.[1]
Issue B: Isomer Separation (Cis vs. Trans)
User Question: "My NMR shows a mixture of cis and trans isomers (approx 1:1). I need the trans isomer for biological testing, but they co-elute on my column. How do I separate them?"
Diagnosis:Inadequate Chromatographic Selectivity.
Diastereomers of glycidic esters often have identical Rf values in standard Hexane/EtOAc systems. Chromatography is rarely efficient for bulk separation of these isomers.
Corrective Action:
Fractional Crystallization (The Gold Standard):
The trans isomer of aryl glycidic esters typically has a higher melting point and lower solubility than the cis isomer.
Protocol: Dissolve the crude oil in hot Methanol or Isopropanol . Cool slowly to 0°C. The trans isomer should crystallize out as white needles. The cis isomer (and impurities) will largely remain in the mother liquor.
Chemical Destruction (Last Resort):
If crystallization fails, the cis isomer is generally less stable. Mild hydrolysis or treatment with specific Lewis acids can sometimes selectively decompose the cis isomer, allowing isolation of the trans isomer, though this sacrifices yield.
Issue C: Thermal Instability
User Question: "I tried to distill the product to purify it. The oil bath was at 140°C. The distillate turned yellow and NMR shows loss of the epoxide protons."
Diagnosis:Thermal Decarboxylation/Rearrangement.
Glycidic esters are thermally fragile.[1] At temperatures >120°C, they can undergo decarboxylation to form aldehydes or rearrange.[1]
Corrective Action:
High-Vacuum Distillation Only: Never distill at atmospheric pressure. Use high vacuum (<1 mmHg) to keep the boiling point below 80-90°C.[1]
Wiped Film Evaporation: For scale-up, use a wiped film evaporator to minimize "residence time" at high heat.[1]
Avoid Distillation: If possible, rely on crystallization (see Issue B) as the primary purification method.
Validated Protocols
Protocol 1: Neutralization of Silica Gel for Epoxide Purification
Based on standard protocols for p-methoxyphenyl glycidates (Diltiazem intermediates).[1]
Dissolution: Take 10g of crude mixture (oil or semi-solid). Add 30 mL of Methanol.
Heating: Heat to reflux (~65°C) until the solution is clear.
Seeding: If available, add a tiny crystal of pure trans product.
Cooling:
Step 1: Cool to room temperature (25°C) over 1 hour. Stir gently.
Step 2: Cool to 0-4°C (fridge or ice bath) for 4 hours.
Filtration: Filter the white precipitate. Wash with cold (-20°C) Methanol.[1]
Analysis: Check NMR. If cis isomer persists (>5%), recrystallize again from Isopropanol.[1]
Visual Workflows
Diagram 1: Purification Decision Tree
Determine the correct path based on the physical state and isomer requirements.
Caption: Decision logic for purifying Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, prioritizing crystallization over chromatography to avoid decomposition.
The Darzens Condensation Mechanism & Scope
Organic Chemistry Portal.
[Link][1][2]
Stability of Aryl Boronic Esters on Silica Gel (Analogous study on ester/silica stability issues)
Organic Chemistry Portal / Org. Lett. 2022.[1][3][4][5][6]
[Link]
Synthesis of Diltiazem Intermediates (4-methoxyphenyl glycidates)
ChemSrc / Patent Literature Review. (Provides the foundational protocols for methoxyphenyl glycidate crystallization).
[Link][1]
Welcome to the technical support center for glycidic ester purification. You are likely here because your synthesis of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (via Darzens condensation) has resulted in a crude mixture contaminated with unreacted 2-methoxybenzaldehyde (o-anisaldehyde).
This guide prioritizes chemical scavenging over thermal methods. Glycidic esters are thermally labile; they are the precursors to chain-extended aldehydes via decarboxylation. Excessive heat (distillation) or strong acid exposure will trigger the opening of the epoxide ring and rearrangement, destroying your product.
Module 1: Chemical Scavenging (The Bisulfite Method)
Status: Recommended First-Line Defense
Target: Removal of unreacted 2-methoxybenzaldehyde.
Chromatographic separation of aldehydes from glycidic esters is often difficult due to similar polarity (Rf values). The most robust method utilizes the reversible formation of water-soluble bisulfite adducts.
The Mechanism
Sodium bisulfite (
) attacks the electrophilic carbonyl carbon of the aldehyde, forming a sulfonate salt. Your epoxide product lacks this carbonyl reactivity and remains in the organic phase.
Protocol: The "Brindle" Modification
Standard aqueous washes often fail because the aldehyde is too lipophilic to migrate into the water phase effectively. This modified protocol uses methanol to facilitate phase transfer.
Solubilization: Dissolve your crude reaction mixture in a minimal amount of Methanol (approx. 2-3 mL per gram of crude).
Why? Methanol acts as a phase-transfer bridge, allowing the lipophilic 2-methoxybenzaldehyde to contact the aqueous bisulfite.
Precipitation: Add Saturated Aqueous
(2 equivalents relative to the estimated aldehyde impurity) to the methanol solution.
Observation: A white precipitate (the bisulfite adduct) may form immediately.
Agitation: Stir vigorously for 15–30 minutes at room temperature.
Dilution: Add water to dissolve the precipitate and dilute the methanol.
Extraction: Extract the mixture with DCM or EtOAc .[2]
Organic Layer: Contains your purified Epoxide .
Aqueous Layer: Contains the Aldehyde-Bisulfite adduct .[3]
Wash: Wash the organic layer once with brine to remove residual salts.
Dry & Concentrate: Dry over
(anhydrous) and concentrate in vacuo at <35°C .
CRITICAL WARNING: Do not acidify the mixture. Low pH can trigger the opening of the epoxide ring (Meinwald rearrangement). Keep the environment neutral to slightly basic.
Module 2: Crystallization & Phase Separation
Status: For Removal of Methyl Chloroacetate & Diastereomer Purification
If your impurity is the
-haloester (methyl chloroacetate), chemical scavenging is unnecessary. This reagent is volatile and hydrolytically unstable.
Data Table: Physicochemical Properties
Component
Boiling Point
Solubility (Hexane)
Reactivity Risk
Target Epoxide
High (Decomposes)
Low/Moderate
Acid sensitive
2-Methoxybenzaldehyde
238°C
Soluble
Forms Bisulfite Adduct
Methyl Chloroacetate
130°C
Soluble
Lachrymator / Hydrolyzes
Recrystallization Protocol
The Darzens condensation typically yields a mixture of cis and trans isomers. The trans-isomer (phenyl and ester groups on opposite sides) is generally more stable and crystalline.
Solvent System: Hot Ethanol or Toluene/Hexane (1:3).
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. Allow to cool slowly to RT, then to 4°C.
Outcome: The trans-glycidic ester often crystallizes, leaving the oily cis-isomer and residual aldehyde in the mother liquor.
Use the following logic flow to determine the correct purification step for your specific situation.
Figure 1: Decision matrix for the purification of glycidic esters based on impurity profile.
Frequently Asked Questions (FAQ)
Q1: Can I distill the product to remove the aldehyde?A:Avoid if possible. Glycidic esters are prone to thermal decarboxylation. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to keep the temperature below 100°C. Prolonged heating will convert your epoxide into a keto-ester or an aldehyde byproduct.
Q2: My product decomposed on the silica column. What happened?A: Silica gel is slightly acidic (
). This acidity can catalyze the ring-opening of the epoxide.
Fix: Pre-treat your silica gel column with 1% Triethylamine (
) in Hexane before loading your sample. This neutralizes the active acid sites.
Q3: Why is 2-methoxybenzaldehyde so hard to remove?A: The ortho-methoxy group is electron-donating, making the aldehyde less electrophilic than simple benzaldehyde. This slows down the Darzens reaction (leaving unreacted starting material) and can make bisulfite adduct formation slower. Ensure you allow the bisulfite wash to stir for at least 30 minutes.[4]
Brindle, C. S., et al. (2017).[3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[3][4] Organic Process Research & Development.[3]
Organic Chemistry Portal. Darzens Reaction: Mechanisms and Recent Literature.
National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
Technical Support Center: Scale-Up Synthesis of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals encountering challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals encountering challenges when transitioning this synthesis from the laboratory bench to a larger scale. We will explore common issues through a troubleshooting and FAQ format, grounded in mechanistic principles and practical, field-proven insights.
The synthesis of this valuable glycidic ester, a key building block in various pharmaceutical pathways, is most commonly achieved via the Darzens condensation.[1] This reaction involves the condensation of 2-methoxybenzaldehyde with a methyl haloacetate (e.g., methyl chloroacetate) in the presence of a strong base to form the α,β-epoxy ester.[1][2] While elegant, this reaction presents several challenges during scale-up, including thermal management, control of stereoselectivity, and prevention of side reactions. This guide provides a systematic approach to diagnosing and resolving these issues.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process.
Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?
A1: A drop in yield upon scale-up is a frequent challenge and typically points to issues with mass and heat transfer, or reagent stability.[3] Let's break down the potential culprits:
Cause 1: Inefficient Thermal Control: The Darzens condensation is exothermic. Large reactors have a lower surface-area-to-volume ratio than lab flasks, making heat dissipation less efficient.[3] Uncontrolled temperature spikes can accelerate side reactions, such as the base-catalyzed self-condensation of 2-methoxybenzaldehyde (Cannizzaro or aldol-type reactions) or decomposition of the product.
Solution:
Controlled Reagent Addition: Add the base solution (e.g., sodium methoxide) or the combined aldehyde/ester solution dropwise or via a syringe pump at a rate that allows the reactor's cooling system to maintain the target temperature (typically between -10°C and 10°C).[4][5]
Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture, not just monitoring the cooling jacket.
Reactor Efficiency: Ensure your reactor's cooling capacity is sufficient for the batch size and the reaction's exothermicity.
Cause 2: Poor Mixing and Localized "Hot Spots": Inadequate agitation in a large vessel can lead to localized areas of high base concentration upon addition. This can degrade the reactants or product and promote side reactions before the base is fully dispersed.
Solution:
Optimize Agitation: Use an appropriately sized and shaped impeller (e.g., pitched-blade turbine) and optimize the stirring speed to ensure thorough mixing without splashing. Baffles within the reactor can also improve mixing efficiency.
Sub-surface Addition: Introduce the base below the surface of the reaction mixture to promote rapid dispersion.
Cause 3: Base Degradation or Incorrect Stoichiometry: Strong bases like sodium methoxide or potassium tert-butoxide can be deactivated by atmospheric moisture or CO2, especially if stored improperly. On a larger scale, longer preparation and addition times increase this risk.
Solution:
Use Freshly Prepared/Titraited Base: Prepare base solutions fresh under an inert atmosphere (Nitrogen or Argon) or titrate a sample of the bulk solution immediately before use to confirm its molarity.
Inert Atmosphere: Maintain a dry, inert atmosphere over the reaction throughout the entire process to prevent moisture contamination.[4]
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I'm observing a variable cis/trans ratio of the glycidic ester. How can I control the stereoselectivity during scale-up?
A2: The diastereoselectivity of the Darzens reaction is governed by the relative energies of the transition states during the intramolecular Sₙ2 ring-closure step.[2] This is highly sensitive to reaction conditions.
Cause 1: Temperature Variation: As discussed, poor temperature control is a major issue. The kinetic and thermodynamic pathways for the formation of cis and trans isomers can have different temperature dependencies. Inconsistent temperature profiles will lead to inconsistent isomer ratios.
Solution: Implement strict temperature control as outlined in A1. A consistent temperature of -5°C to 5°C is often optimal for selectivity.[5]
Cause 2: Choice of Base and Solvent: The nature of the cation (e.g., Na⁺, K⁺) and the solvent polarity affect the aggregation and solvation of the halohydrin intermediate, which in turn influences the stereochemical outcome of the cyclization.[6]
Solution:
Consistency is Key: Do not change the base or solvent system during scale-up without re-optimization. A system using potassium t-butoxide in THF may give a different diastereomeric ratio than sodium methoxide in methanol.
Consider Milder Bases: Highly efficient bases like phosphazenes have been shown to mediate Darzens reactions under very mild conditions, which may offer improved selectivity.[7]
Cause 3: Reaction Time: The initially formed kinetic product can sometimes epimerize to the more thermodynamically stable diastereomer under basic conditions.[6] If your reaction time is inconsistent, the extent of this epimerization will vary.
Solution: Monitor the reaction closely by HPLC or TLC and quench it consistently once the starting aldehyde is consumed. Define a clear reaction endpoint rather than relying on a fixed time.
Q3: Analytical characterization (HPLC/NMR) of my crude product shows several significant impurities. What are they and how can I prevent them?
A3: Besides unreacted starting materials, several byproducts can form. Identifying them is the first step to prevention.
Byproduct 1: Methyl 3-hydroxy-2-(2-methoxyphenyl)-3-oxopropanoate (Ring-Opened Product): This results from the hydrolysis of the epoxide ring. Glycidic esters are sensitive to both acid and base, especially in the presence of water.[7][8]
Prevention: Ensure all reagents and solvents are anhydrous. During workup, use a mild acidic quench (like acetic acid or ammonium chloride solution) and avoid prolonged exposure to strong acids or bases.[4]
Byproduct 2: 2-Methoxybenzoic acid and related compounds: These can arise from a base-induced Cannizzaro reaction of 2-methoxybenzaldehyde, especially in areas of high base concentration or at elevated temperatures.
Prevention: Maintain low temperatures and ensure efficient mixing during base addition to prevent localized high concentrations of base.
Byproduct 3: Aldol Adducts: Self-condensation of the aldehyde or condensation between the aldehyde and the enolate of the product ester can occur.
Prevention: The same preventative measures for the Cannizzaro reaction apply here: low temperature and controlled, slow addition of reagents.
Q4: My product is oily and difficult to crystallize, or the purity is low after recrystallization. What can I do?
A4: Purification is often a major scale-up bottleneck. Chromatography is generally not viable for large quantities, making crystallization essential.
Problem 1: Oily Product: This is often due to the presence of a mixture of diastereomers or other impurities that act as crystallization inhibitors.
Solution:
Improve Stereoselectivity: First, address the reaction conditions (see Q2) to favor one diastereomer, which will likely have a higher propensity to crystallize.
"Seed" the Crystallization: Use a small crystal of pure product from a lab-scale batch to induce crystallization in the larger batch.
Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, heptane/ethyl acetate mixtures) to find optimal crystallization conditions.
Problem 2: Low Purity after Crystallization: This indicates that the impurities are co-crystallizing with the product or are trapped within the crystal lattice.
Solution:
Optimize the Crystallization Process: Control the cooling rate. Slow cooling generally affords purer crystals than rapid crashing out of solution.
Wash the Filter Cake: After filtration, wash the collected solid with a small amount of cold, fresh crystallization solvent to remove residual mother liquor containing impurities.
Consider a Pre-Purification Step: If the crude material is very impure, a simple aqueous wash or extraction to remove water-soluble byproducts (like salts from the Cannizzaro reaction) before crystallization can be highly effective.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Darzens reaction for this synthesis?
A1: The Darzens condensation proceeds through a well-established mechanism:
Deprotonation: A strong base removes the acidic α-proton from methyl chloroacetate to form a resonance-stabilized enolate.[1]
Nucleophilic Attack: This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This forms a carbon-carbon bond and creates a halohydrin intermediate.[1]
Intramolecular Sₙ2 Cyclization: The newly formed alkoxide anion attacks the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, displacing the chloride ion and forming the final epoxide ring.[1][2]
Darzens Reaction Mechanism
Caption: Key steps of the Darzens glycidic ester condensation.
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
A2: Based on the issues discussed, the following CPPs are essential to track and control:
Temperature: The most critical parameter. Monitor continuously.
Reagent Addition Rate: Directly impacts temperature and local concentrations.
Agitation Speed: Ensures homogeneity of the reaction mixture.
Reaction Time/Conversion: Monitor via an appropriate analytical technique (e.g., HPLC) to ensure consistent endpoints.
Water Content: Of reagents and solvents, as it can lead to hydrolysis.
Q3: What analytical methods are recommended for in-process control and final product release?
A3: A robust analytical strategy is crucial for a successful and reproducible process.
Parameter
Method
Purpose
Reaction Progress
HPLC, TLC
To monitor the consumption of 2-methoxybenzaldehyde.
Product Purity / Impurity Profile
HPLC, GC-MS
To quantify the final product and identify/quantify byproducts. HPLC is particularly useful.[9]
Structural Confirmation
¹H NMR, ¹³C NMR
To confirm the structure of the final product and determine the cis/trans diastereomeric ratio.[8][9]
Functional Group Analysis
FT-IR
To confirm the presence of key functional groups like the ester carbonyl (~1730-1750 cm⁻¹) and epoxide ring (~1250 cm⁻¹).[4][8]
Recommended HPLC Protocol:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient elution using a mixture of water and acetonitrile or methanol.[9]
Detection: UV detector at a wavelength where the methoxyphenyl group absorbs strongly (e.g., 254 nm or 275 nm).[9]
Temperature: Controlled column temperature (e.g., 30°C) for reproducibility.
Q4: What are the key safety considerations for scaling up this synthesis?
A4:
Thermal Runaway: The exothermic nature of the reaction requires a well-maintained and properly sized cooling system. A formal process safety review should assess the potential for a thermal runaway and establish emergency cooling procedures.
Reagent Handling:
Methyl Chloroacetate: Is toxic and a lachrymator. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.
Strong Bases (Sodium Methoxide, Potassium t-butoxide): Are corrosive and react violently with water. Handle under an inert atmosphere and wear appropriate PPE.
Solvent Hazards: Use of flammable solvents like THF or methanol requires proper grounding of equipment to prevent static discharge and use in an appropriately rated (e.g., explosion-proof) environment.
References
Darzens Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]
Capone, S., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(11), e202200151. [Link]
Darzens reaction - Wikipedia. (2023, December 2). Wikipedia. Retrieved January 29, 2026, from [Link]
Held, A., et al. (2021). Detailed mechanism of a two-step decarboxylation of 2Me3Ph glycidic... Drug Testing and Analysis, 13(9), 1658-1668. [Link]
Collins, M., et al. (2006). Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate: an ecstasy precursor seized in Sydney, Australia. Forensic Science International, 162(1-3), 154-158. [Link]
Darzens reaction - L.S.College, Muzaffarpur. (2020, February 13). L.S. College, Muzaffarpur. Retrieved January 29, 2026, from [Link]
Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. (2014). Google Patents.
A Practical Procedure for the Large-Scale Preparation of Methyl (2 R ,3 S )-3-(4-Methoxyphenyl)glycidate, a Key Intermediate for Diltiazem. (2001). Organic Process Research & Development, 5(1), 36-41. [Link]
(PDF) Darzens condensation; Glycidic esters. (2016). ResearchGate. Retrieved January 29, 2026, from [Link]
Process for preparing optically active glycidate esters. (2003). Google Patents.
Technical Support Center: Optimizing Enantiopurity of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate
Executive Summary You are likely working with Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (also known as Methyl 3-(2-methoxyphenyl)glycidate), a critical chiral intermediate for the synthesis of the calcium channel b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely working with Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (also known as Methyl 3-(2-methoxyphenyl)glycidate), a critical chiral intermediate for the synthesis of the calcium channel blocker Diltiazem .[1]
Achieving high enantiomeric excess (ee >99%) for this specific substrate is historically challenging via direct asymmetric epoxidation alone.[1] The industry "Gold Standard" relies on a hybrid approach : a robust racemic synthesis (e.g., Darzens condensation) followed by Enzymatic Kinetic Resolution .
This guide provides two distinct troubleshooting pathways:
The Biocatalytic Route (Recommended): For users with racemic or low-ee material needing enrichment to >99% ee.[1]
The Synthetic Route: For users attempting direct asymmetric epoxidation (specifically via Shi Epoxidation ) from the alkene precursor.
Decision Logic: Select Your Protocol
Figure 1: Decision matrix for selecting the appropriate optimization protocol based on starting material.
Protocol A: Enzymatic Kinetic Resolution (The "Gold Standard")
Best for: Upgrading racemic mixtures or low-ee batches to >99% ee.[1]
Mechanism: Stereoselective hydrolysis.[1][2] The lipase preferentially hydrolyzes the unwanted enantiomer (usually the (2S,3R)-ester) into the unstable acid, which spontaneously decarboxylates/degrades. The desired (2R,3S)-ester remains intact.[1]
Core Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<45%)
pH Inhibition
The hydrolysis produces acid, dropping pH.[1] Action: Use a strong buffer (Phosphate 0.2M) or a pH-stat autotitrator to maintain pH 7.5–8.[1]0.
Low ee (<95%)
Wrong Enzyme
Generic lipases (e.g., PPL) often show poor selectivity for this substrate.[1] Action: Switch to Serratia marcescens lipase or Lecitase Ultra (immobilized).[1]
Emulsion Formation
Surfactant Effect
The degradation products (aldehydes) can act as surfactants. Action: Use a biphasic system (Toluene/Water) to sequester the ester in the organic phase.
Enzyme Deactivation
Aldehyde Toxicity
The unstable acid degrades into o-anisaldehyde, which can inhibit the enzyme. Action: Add sodium bisulfite to the aqueous phase to trap the aldehyde.
Optimized Protocol: Biphasic Resolution
Based on industrial optimization for Diltiazem intermediates.
Preparation: Dissolve racemic Methyl 3-(2-methoxyphenyl)glycidate (10g) in Toluene (50 mL).
Aqueous Phase: Prepare 50 mL of 0.2M Potassium Phosphate buffer (pH 7.5). Optional: Add 1.5 eq Sodium Bisulfite (relative to expected aldehyde) to trap byproducts.[1]
Initiation: Mix phases and add Lecitase Ultra (immobilized, 5% w/w relative to substrate) or Lipase from Serratia marcescens .[1]
Reaction: Stir vigorously at 25–30°C . Monitor pH; if using free enzyme, maintain pH 7.5 with 1N NaOH via autotitrator.[1]
Termination: Monitor ee by Chiral HPLC. Stop when ee >99% (typically occurs near 52-55% conversion of starting material).[1]
Workup: Separate phases. Wash toluene layer with saturated NaHCO3 (removes any residual acid) and water.[1] Evaporate toluene to yield the enantiopure ester.
Protocol B: Shi Asymmetric Epoxidation (Direct Synthesis)
Best for: Creating enriched material from Methyl 2-methoxycinnamate.[1]
Note: The Jacobsen-Katsuki method often yields lower ee for trans-cinnamates compared to cis-olefins.[1] The Shi Epoxidation (fructose-derived ketone) is superior for this trans-substrate.[1]
Core Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Catalyst Decomposition
Baeyer-Villiger Oxidation
The ketone catalyst is oxidized by Oxone if pH drops.[1] Action: Strictly maintain pH 10.5 using K2CO3.
Low Conversion
High Temperature
The dioxirane intermediate is unstable.[1] Action: Cool reaction to -10°C to 0°C .
Reaction is biphasic.[1] Action: Ensure vigorous stirring and use a phase transfer catalyst (e.g., Bu4NHSO4) if necessary, though the Shi catalyst usually suffices.
Optimized Protocol: Shi Epoxidation
Catalyst Prep: Use the Shi Catalyst (derived from D-fructose).[1] Use 0.3 eq.
Buffer System: Prepare a buffer of 0.05M Na2B4O7 (Borax) in aqueous EDTA (to chelate trace metals that decompose Oxone).
Reaction:
Dissolve Methyl 2-methoxycinnamate (1 eq) and Shi Catalyst (0.3 eq) in Acetonitrile/DMM (Dimethoxymethane) (1:2 ratio).
Simultaneously add two solutions dropwise over 2 hours:
Feed 1: Oxone (1.5 eq) in aqueous EDTA.
Feed 2: K2CO3 (5.8 eq) in water (to maintain pH 10.5).[1]
Quench: Dilute with water and extract with Ethyl Acetate immediately upon completion.
Visualizing the Resolution Process
Figure 2: Workflow for the enzymatic kinetic resolution of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate.
Frequently Asked Questions (FAQ)
Q: Why can't I just use the Jacobsen catalyst?A: The Jacobsen (Mn-Salen) catalyst is most effective for cis-olefins.[1] Your precursor, Methyl 2-methoxycinnamate, is a trans-olefin.[1] While Jacobsen epoxidation is possible, it often yields lower ee (70-80%) for this substrate compared to the Shi epoxidation (>90%) or enzymatic resolution (>99%).[1]
Q: My yield in the enzymatic resolution is capped at 45%. Is this normal?A: Yes. Kinetic resolution has a theoretical maximum yield of 50% (since you are discarding the 50% wrong enantiomer). A 40-45% isolated yield with >99% ee is considered an excellent result.[1] If you need higher yields, you must recycle the unwanted enantiomer (which is difficult here due to instability) or switch to a chiral synthetic route like Shi epoxidation (Protocol B).
Q: The reaction mixture turns dark brown during resolution. Why?A: This indicates the formation of o-anisaldehyde (a degradation product of the hydrolyzed ester) which is oxidizing/polymerizing. This confirms the enzyme is working, but the aldehyde can inhibit the enzyme. Ensure you are washing the organic phase thoroughly during workup to remove these colored impurities.
References
Enzymatic Resolution of Diltiazem Intermediates
Mishra, M. K., et al. (2011).[2] "A porous vessel bioreactor for gel entrapped biocatalysts: Kinetic resolution of trans-methyl (4-methoxyphenyl)glycidate by Lecitase® Ultra." Journal of Molecular Catalysis B: Enzymatic. [1][2]
Shi Epoxidation Methodology
Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997).[3] "An Efficient Catalytic Asymmetric Epoxidation Method." Journal of the American Chemical Society.[3][4][5]
Lipase Specificity (Serratia marcescens)
Jacobsen Epoxidation Limits
Jacobsen, E. N., et al. (1991).[6] "Enantioselective Epoxidation of Unfunctionalized Olefins." Tetrahedron: Asymmetry. [1][5]
Comparison of ortho vs para methoxy substituent effect on reactivity
Title: Comparative Analysis of Ortho- vs. Para- Methoxy Substituents: Electronic, Steric, and Pharmacokinetic Implications Executive Summary The methoxy group (-OCH ) acts as a "Janus-faced" substituent in organic chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Analysis of Ortho- vs. Para- Methoxy Substituents: Electronic, Steric, and Pharmacokinetic Implications
Executive Summary
The methoxy group (-OCH
) acts as a "Janus-faced" substituent in organic chemistry. While it is universally regarded as an activating group, its behavior diverges radically depending on its position relative to a reaction center.
Para-Methoxy: Acts as a quintessential electronic activator . It dominates through strong resonance donation (+R), making it a powerful nucleophile and a metabolic "soft spot."
Ortho-Methoxy: Acts as a steric and chelating modulator . While it possesses the same electronic potential, its proximity to the reaction center introduces the "Ortho Effect"—a complex interplay of steric inhibition of resonance (SIR), field effects, and metal coordination (Directed Ortho Metalation).
This guide objectively compares these two isomers across electronic parameters, reactivity profiles, and drug design considerations.
Quantitative Electronic Profiling
To predict reactivity, we must first quantify the electronic influence using Hammett Substituent Constants (
).
Table 1: Electronic Parameter Comparison
Parameter
Para-Methoxy (-OCH)
Ortho-Methoxy (-OCH)
Meta-Methoxy (Reference)
Interpretation
Hammett
-0.27
N/A (See Note 1)
+0.12
Para is a strong donor; Meta is a weak withdrawer (induction dominates).
Swain-Lupton
+0.26
+0.26
+0.26
Field/Inductive effect is identical (electron withdrawing).
Swain-Lupton
-0.51
-0.51
-0.51
Resonance capability is identical, but ortho is sterically gated.
pKa (Benzoic Acid)
4.47
4.09
4.09
Ortho is the strongest acid due to Steric Inhibition of Resonance (SIR).
Note 1: Standard Hammett
values are not applicable to ortho positions due to steric interference.[1][2] However, "apparent" ortho-sigma values are often cited as -0.39 in non-sterically demanding reactions, indicating strong donation.
Reactivity Case Studies
Case Study A: Acidity Modulation (The "Ortho Effect")
Context: pKa of Methoxybenzoic Acids
Counter-intuitively, the ortho-methoxy isomer is a stronger acid than the para-isomer, despite being closer to the acidic proton.
Para-Mechanism: The methoxy lone pair donates into the ring, increasing electron density at the carbonyl carbon. This destabilizes the carboxylate anion (conjugate base), making the proton harder to remove (Higher pKa).
Ortho-Mechanism (SIR): The bulky ortho-methoxy group forces the carboxyl group to twist out of the plane of the benzene ring. This breaks the conjugation between the benzene ring and the carboxyl group. The carboxyl group behaves more like an isolated aliphatic acid (stronger) rather than a conjugated aromatic acid (weaker).
Case Study B: Directed Ortho Metalation (DoM)
Context: Lithiation using n-Butyllithium (n-BuLi)
This is the defining advantage of the ortho-methoxy group in synthesis.
Para-Methoxy: Has no directing ability on adjacent protons. Lithiation is slow and unselective (random mixtures of meta and ortho lithiation).
Ortho-Methoxy: The oxygen lone pair coordinates with the Lithium atom of n-BuLi. This "anchors" the base, bringing it into immediate proximity with the ortho proton. This results in regiospecific deprotonation at the adjacent site.
Case Study C: Metabolic Stability (Drug Design)
Context: CYP450 O-Demethylation
Para-Methoxy: Highly exposed. CYP450 enzymes easily oxidize the methyl group, leading to rapid clearance (O-demethylation to phenol).
Ortho-Methoxy: The steric bulk of the adjacent ring substituents protects the methoxy group from the enzymatic heme center. This "metabolic shielding" significantly extends the half-life (
) of the drug candidate.
Experimental Protocol: Competitive Nitration
Objective: To empirically determine the relative nucleophilicity (reactivity rate) of ortho-substituted vs. para-substituted anisoles.
Principle: In a competition experiment, two substrates compete for a limiting amount of electrophile. The ratio of products reflects the ratio of their rate constants (
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Substrate A and 1.0 mmol of Substrate B in 10 mL of Acetic Anhydride. Add 0.5 mmol of Dodecane.
Baseline: Take a 0.1 mL aliquot, dilute in Ethyl Acetate, and run GC-MS to confirm the 1:1 starting ratio.
Reaction: Cool the mixture to 0°C. Dropwise add a solution of
(0.5 mmol, limiting reagent ) in acetic anhydride over 10 minutes.
Quench: Pour mixture into ice water (50 mL) and neutralize with saturated
.
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry over
.
Analysis: Analyze the crude mixture via GC-MS.
Calculation:
Where and are the peak areas of the unreacted starting materials relative to the internal standard.
Expected Outcome: 4-Methylanisole (Para-substituted) will react significantly faster than 2-Methylanisole. The ortho-methoxy group in 2-methylanisole is sterically crowded, hindering the approach of the electrophile to the ring, despite the electronic activation.
Visualizing the "Ortho Effect" vs. Resonance
The following diagram illustrates the competing forces that define the reactivity difference.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
Snieckus, V. (1990).[3] Directed Ortho Metalation.[3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and CYP450). Link
Exner, O. (1972). The Ortho Effect in Benzoic Acid Dissociation. In: Advances in Linear Free Energy Relationships. Springer. Link
A Comparative Guide to the Biological Activity of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals Executive Summary The stereochemical configuration of a molecule is a critical determinant of its biological activity. This guide provides a comparative fra...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stereochemical configuration of a molecule is a critical determinant of its biological activity. This guide provides a comparative framework for evaluating the isomers of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, a substituted glycidic ester. While its structural analog, the para isomer (4-methoxyphenyl), is a well-documented precursor to the L-type calcium channel blocker Diltiazem, the biological profile of the ortho isomer (2-methoxyphenyl) remains largely unexplored.[1][2] This document hypothesizes potential biological activities for the ortho isomers—primarily as modulators of calcium channels and secondarily as cytotoxic agents due to the reactive epoxide moiety. We present a detailed analysis of the stereochemical landscape and provide robust, validated experimental protocols to enable researchers to systematically investigate these potential activities, thereby addressing a significant knowledge gap in medicinal chemistry.
Introduction: The Significance of Isomerism in Glycidic Esters
Glycidic esters are a class of compounds characterized by an epoxide ring adjacent to an ester functional group. They serve as versatile intermediates in organic synthesis, particularly in the pharmaceutical industry.[3] The inherent chirality of the two carbons in the oxirane ring means that these molecules can exist as multiple stereoisomers. It is a foundational principle in pharmacology that these isomers can exhibit profoundly different biological activities, from desired therapeutic effects to significant toxicity.
The archetypal example within this family is Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. Specifically, the (2R,3S)-trans isomer is the crucial chiral building block for synthesizing Diltiazem, a widely used benzothiazepine drug that functions by blocking L-type calcium channels to treat hypertension and angina.[1] This stereospecificity underscores the necessity of evaluating each isomer of a related compound independently.
This guide focuses on the under-investigated Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate . The shift of the methoxy group from the para to the ortho position introduces significant steric and electronic changes that are likely to alter its interaction with biological targets. This document serves as both a theoretical guide and a practical manual for exploring its potential as a novel calcium channel modulator or other bioactive agent.
Part 1: The Stereochemical and Physicochemical Landscape
A molecule with two chiral centers, such as Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, can exist as up to four stereoisomers. These are organized into two pairs of enantiomers, which are diastereomers of each other. The relative orientation of the substituents on the epoxide ring defines them as cis or trans.[4]
Trans Isomers : The methoxyphenyl and carboxylate groups are on opposite sides of the oxirane ring. This pair consists of the (2R,3S) and (2S,3R) enantiomers. The trans configuration is generally the more thermodynamically stable form.[4][5]
Cis Isomers : The methoxyphenyl and carboxylate groups are on the same side of the oxirane ring. This pair consists of the (2R,3R) and (2S,3S) enantiomers.
The positioning of the methoxy group at the ortho position, adjacent to the point of attachment to the epoxide, introduces steric bulk. This can be expected to influence the molecule's preferred conformation and its ability to fit into a specific receptor binding pocket. Furthermore, the proximity of the electron-donating methoxy group may alter the electronic properties of the phenyl ring and the reactivity of the epoxide, compared to the more distant para substitution.
Stereoisomers of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate.
Part 2: A Framework for Investigating Comparative Biological Activity
Given the absence of direct experimental data for the ortho isomer, we propose a two-pronged investigative approach focusing on the most probable biological targets.
Primary Target: L-type Calcium Channels
Causality and Rationale : The discovery of calcium channel blockers in the 1960s revolutionized cardiovascular medicine.[6] These drugs act by binding to specific sites on voltage-gated calcium channels, primarily the L-type, which are abundant in cardiac and smooth muscle cells.[7] The synthesis of Diltiazem from the para-methoxy glycidic ester provides a strong rationale for prioritizing the evaluation of the ortho isomers as potential calcium channel blockers.
Structure-Activity Relationship (SAR) Hypothesis : The efficacy of calcium channel blockers is highly dependent on their three-dimensional structure.[7][8] It is plausible that only one of the four stereoisomers of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate will possess significant activity. The steric hindrance imposed by the ortho-methoxy group may require a specific enantiomeric configuration to achieve the optimal orientation within the channel's binding site. This contrasts with the para isomer, where the methoxy group is more distal and may have a different influence on binding.
Data Comparison Table (Template for Experimental Results)
Isomer Configuration
Putative Target
Endpoint
Expected IC₅₀ (µM)
Reference Compound (Verapamil) IC₅₀ (µM)
(2R,3S) - trans
L-type Ca²⁺ Channel
Inhibition of KCl-induced aortic contraction
Data to be determined
~0.1 - 1.0
(2S,3R) - trans
L-type Ca²⁺ Channel
Inhibition of KCl-induced aortic contraction
Data to be determined
~0.1 - 1.0
(2R,3R) - cis
L-type Ca²⁺ Channel
Inhibition of KCl-induced aortic contraction
Data to be determined
~0.1 - 1.0
(2S,3S) - cis
L-type Ca²⁺ Channel
Inhibition of KCl-induced aortic contraction
Data to be determined
~0.1 - 1.0
Secondary Target: Cytotoxicity via Epoxide Reactivity
Causality and Rationale : The epoxide functional group is an electrophile that can react with cellular nucleophiles, including DNA and proteins. This reactivity is the basis for the mutagenic and carcinogenic properties of some epoxides.[9] Therefore, it is crucial to assess the potential cytotoxicity of these isomers, as this could represent either an undesirable off-target effect or a primary activity to be explored (e.g., in an oncology context).
Isomer-Specific Hypothesis : The steric shielding of the epoxide ring by the adjacent ortho-methoxyphenyl group could potentially decrease its reactivity compared to an unhindered epoxide, possibly leading to lower cytotoxicity. Conversely, electronic effects could modulate this reactivity. Each stereoisomer will present the epoxide with a unique steric environment, which could lead to significant differences in their cytotoxic profiles.
Data Comparison Table (Template for Experimental Results)
Isomer Configuration
Cell Line
Endpoint
Expected CC₅₀ (µM)
(2R,3S) - trans
Vascular Smooth Muscle Cells (e.g., A7r5)
Cell Viability (MTT Assay)
Data to be determined
(2S,3R) - trans
Vascular Smooth Muscle Cells (e.g., A7r5)
Cell Viability (MTT Assay)
Data to be determined
(2R,3R) - cis
Vascular Smooth Muscle Cells (e.g., A7r5)
Cell Viability (MTT Assay)
Data to be determined
(2S,3S) - cis
Vascular Smooth Muscle Cells (e.g., A7r5)
Cell Viability (MTT Assay)
Data to be determined
Part 3: Validated Experimental Protocols for Comparative Analysis
The following protocols provide a self-validating system for synthesizing, separating, and testing the biological activity of the target isomers.
Protocol 1: Synthesis and Chiral Separation
This protocol first uses the Darzens condensation to produce a mixture of the glycidic ester diastereomers, followed by chiral chromatography to resolve the individual enantiomers.[10][11]
Workflow for Synthesis and Chiral Separation.
Step-by-Step Methodology:
Synthesis (Darzens Condensation) :
To a cooled (0-5 °C) solution of 2-methoxybenzaldehyde (1.0 eq) in dry tetrahydrofuran (THF), add methyl chloroacetate (1.1 eq).
Slowly add a strong base, such as sodium methoxide (1.2 eq), portion-wise while maintaining the temperature below 10 °C.
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate (3x volumes). Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting crude product will be a mixture of cis and trans diastereomers.
Separation (Chiral HPLC) :
Dissolve the crude product in the mobile phase.
Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., a Daicel Chiralpak® column).
Develop a separation method using an isocratic mobile phase, typically a mixture of hexane and isopropanol. The optimal ratio must be determined empirically.
Inject the sample and collect the fractions corresponding to each of the four separated stereoisomers.
Combine fractions of each pure isomer and remove the solvent. Confirm the purity and absolute configuration of each isomer using techniques like Nuclear Magnetic Resonance (NMR) and polarimetry.
Protocol 2: In Vitro Calcium Channel Blocking Assay (Aortic Ring)
This is a classic organ bath experiment that provides functional data on the vasorelaxant properties of a compound, which is indicative of calcium channel blockade.[12][13]
Experimental Workflow for Aortic Ring Assay.
Step-by-Step Methodology:
Tissue Preparation :
Humanely euthanize a male Wistar rat and immediately excise the thoracic aorta.
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
Carefully remove adhering connective tissue and cut the aorta into 2-3 mm wide rings.
Experimental Setup :
Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs buffer, maintained at 37 °C and continuously bubbled with 95% O₂ / 5% CO₂.
Connect the upper hook to an isometric force transducer to record changes in tension.
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the Krebs buffer every 15 minutes.
Assay Protocol :
Induce a stable, maximal contraction by replacing the normal Krebs buffer with one containing a high concentration of KCl (e.g., 80 mM). This causes membrane depolarization and opens L-type calcium channels.
Once the contraction plateaus, add the test isomer (dissolved in a suitable vehicle like DMSO) in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
Record the relaxation response at each concentration.
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to achieve maximal relaxation.
Data Analysis :
Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl.
Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of the isomer that causes 50% relaxation).
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]
Step-by-Step Methodology:
Cell Culture :
Seed a suitable cell line (e.g., A7r5 rat aortic smooth muscle cells or HEK293 cells) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment :
Prepare serial dilutions of each isomer in the appropriate cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test isomers at various concentrations. Include vehicle-only controls and untreated controls.
Incubate the plate for a defined period (e.g., 24 or 48 hours).
MTT Addition and Incubation :
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
Data Acquisition :
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis :
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Plot the viability against the compound concentration and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Conclusion and Future Perspectives
While the biological activity of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate isomers is not yet characterized in the scientific literature, its structural similarity to a key precursor of Diltiazem provides a compelling rationale for its investigation as a potential calcium channel modulator. The steric and electronic perturbations introduced by the ortho-methoxy substitution guarantee a unique pharmacological profile that merits detailed exploration.
This guide provides the necessary framework for this investigation. By following the detailed protocols for synthesis, separation, and biological testing, researchers can systematically elucidate the activity of each of the four stereoisomers. The results of these studies will not only fill a critical gap in our understanding of this specific molecule but will also contribute valuable data to the broader field of structure-activity relationships for calcium channel blockers and other bioactive compounds. Should any isomer demonstrate significant and selective activity, further investigation into its mechanism of action and potential therapeutic applications would be a logical and exciting next step.
References
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo.
Google Patents. (n.d.). Process for preparing optically active trans-3-substituted glycidic acid ester.
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology.
Google Patents. (n.d.). Process for preparing optically active glycidate esters.
Sivaraj, A., et al. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon.
Moro, S., et al. (1995). Structure-activity relationship of Ca2+ channel blockers: a study using conformational analysis and chemometric methods. Journal of computer-aided molecular design.
Matotoka, M., & Masoko, P. (2023).
ResearchGate. (n.d.). Standardized protocol for measuring the effect of Ca2+ channel blocker.... Retrieved from [Link]
Bissel, P., et al. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules.
PubMed. (n.d.). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing optically active glycidate esters.
Triggle, D. J. (1991). Calcium-channel drugs: structure-function relationships and selectivity of action. Journal of cardiovascular pharmacology.
Wang, J., et al. (2017). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports.
ResearchGate. (n.d.). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. Retrieved from [Link]
Asadipour, A., et al. (2013). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian journal of pharmaceutical research.
Unacademy. (n.d.). Darzens Glycidic Ester Synthesis. Retrieved from [Link]
Zhang, S. P., et al. (2006). High-throughput Screening for N-type Calcium Channel Blockers Using a Scintillation Proximity Assay. Journal of biomolecular screening.
Fishbein, L. (1980). Epoxides--is there a human health problem?. The International journal of environmental studies.
PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate. Retrieved from [Link]
YouTube. (2023). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from [Link]
PubMed. (n.d.). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. Retrieved from [Link]
ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 4. Retrieved from [Link]
PubMed. (n.d.). Calcium channel blocking activity: Screening methods for plant derived compounds. Retrieved from [Link]
PubMed. (n.d.). Synthesis and Pharmacological Effects of the Anti-Cancer Agent 2-Methoxyestradiol. Retrieved from [Link]
National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
Pharmaffiliates. (n.d.). Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate. Retrieved from [Link]
Confirming the structure of "Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate" derivatives
This guide outlines the definitive structural confirmation protocols for Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (CAS 33567-53-2), a critical intermediate often synthesized via the Darzens condensation.[1] While...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the definitive structural confirmation protocols for Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (CAS 33567-53-2), a critical intermediate often synthesized via the Darzens condensation.[1] While structurally similar to the well-known diltiazem precursor (the 4-methoxy isomer), the ortho-methoxy substitution introduces unique steric parameters that require precise analytical differentiation.[1]
Executive Summary
Objective: To provide a self-validating analytical framework for distinguishing the stereochemistry (cis vs. trans) and confirming the molecular identity of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate.
The Challenge: The core difficulty lies in distinguishing the diastereomers (cis/trans) generated during the Darzens condensation of 2-methoxybenzaldehyde and methyl chloroacetate.[1] Unlike the para-substituted analog, the ortho-methoxy group exerts steric influence that can affect crystallization and spectral resolution.[1]
Requires high-quality single crystals; time-intensive.[1]
HRMS (ESI)
Low (Isomers)
High
Exact Mass (), Formula
Isomers have identical mass; fragmentation patterns are similar.[1]
Chiral HPLC
High (Enantiomers)
Medium
Enantiomeric Excess (ee%)
Requires method development and specific chiral columns (e.g., Chiralcel OD-H).[1]
Deep Dive: NMR Spectroscopy Protocol
The Gold Standard for Routine Confirmation
For oxirane-2-carboxylates, the scalar coupling constant (
) between the proton at C2 (epoxide ring) and C3 (benzylic position) is the most reliable indicator of relative stereochemistry.[1]
A. Theoretical Grounding (
-Value Logic)
In rigid three-membered rings, the Karplus relationship dictates that cis protons (dihedral angle ~0°) exhibit a larger coupling constant than trans protons (dihedral angle ~140-150°).[1]
Observation: The trans-isomer is generally less polar and elutes first.[1] The cis-isomer elutes second.[1]
Visualization of Structural Logic[1]
The following diagram illustrates the decision matrix for confirming the structure based on experimental data.
Caption: Decision tree for stereochemical assignment of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate using NMR parameters.
References
Chemical Structure & Identifiers
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 60016, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. (Note: 4-methoxy analog used as primary reference for physicochemical properties).[1][3][4] Retrieved from .[1]
ChemSrc.[1][5] Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (CAS 33567-53-2).[1][5] Retrieved from .[1]
Spectroscopic Methodology
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text for epoxide coupling constants).
Synthetic Context (Darzens Reaction)
Newman, M. S., & Magerlein, B. J. (1949).[1] The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413.[1]
Comparative Data (Isochromene Analogs)
Miliovsky, M., et al. (2025).[1][6] Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI Molbank.[1] Retrieved from .[1]
Comparative Guide: Purity Analysis of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate via qNMR vs. Chromatographic Methods
Executive Summary & Strategic Context Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is a structural analog of the key Diltiazem intermediate (the para-methoxy isomer). In drug development, positional isomers like the o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is a structural analog of the key Diltiazem intermediate (the para-methoxy isomer). In drug development, positional isomers like the ortho-methoxy variant discussed here are critical for Structure-Activity Relationship (SAR) studies or as impurity markers in the synthesis of benzothiazepines.
The analytical challenge lies in the molecule's glycidic ester moiety . This epoxide ring is susceptible to thermal degradation (making GC analysis risky) and hydrolysis. Furthermore, the synthetic route (typically a Darzens condensation) yields a mixture of cis and trans diastereomers.
This guide argues that Quantitative NMR (
H-qNMR) serves as the superior "primary method" for initial purity assessment because it simultaneously quantifies the absolute purity and the diastereomeric ratio () without requiring a specific reference standard for the analyte itself.
Structural Analysis & Spectral Assignments
To perform accurate qNMR, one must distinguish the analyte signals from impurities (starting materials like 2-methoxybenzaldehyde or methyl chloroacetate).
The Stereochemical Marker
The coupling constant (
) between the two oxirane protons (H2 and H3) is the definitive spectral signature for diastereomer assignment:
Trans-isomer: Protons are anti-periplanar.
.
Cis-isomer: Protons are syn-periplanar.
.
Chemical Shift Assignments (Inferred for ortho-isomer)
Note: Shifts are relative to TMS in CDCl
. The ortho-methoxy group exerts a deshielding effect compared to the para-isomer.
Moiety
Proton Label
Approx. Shift ()
Multiplicity
Integration
Notes
Aromatic
Ar-H
6.80 – 7.40 ppm
Multiplet
4H
Distinct from para pattern (AA'BB').
Epoxide
H3 (Benzylic)
4.60 – 4.75 ppm
Doublet ( or Hz)
1H
Quantification Target . Well-resolved.
Epoxide
H2 (-carbonyl)
3.80 – 3.90 ppm
Doublet
1H
Often overlaps with methoxy signals.
Methoxy
Ar-OCH
3.85 ppm
Singlet
3H
Intense singlet.
Ester
COOCH
3.75 ppm
Singlet
3H
Intense singlet.
Comparative Method Analysis
Method A:
H-qNMR (The Primary Standard)
Best for: Absolute purity determination, diastereomeric ratio, and assaying early-stage synthetic batches where no reference standard exists.
Mechanism: Counts nuclei directly relative to an Internal Standard (IS).[1]
Traceability: SI-traceable via the IS (e.g., NIST-traceable Maleic Acid).
Advantages:
Self-Validating: If the molar ratios of the aromatic protons (4H) to the epoxide proton (1H) match the theoretical 4:1, the structure is confirmed intact.
Stereoselectivity: Instantly calculates the cis/trans ratio by integrating the distinct H3 doublets.
Limitations: Lower sensitivity (LOD
0.1%); requires ~10 mg of sample.
Method B: HPLC-UV (The Routine Workhorse)
Best for: Trace impurity profiling (<0.1%) and routine QC of established processes.
Mechanism: Separation based on polarity (C18 column) with UV detection (254 nm).
Advantages: High sensitivity; separates hydrolysis products (diols) that might overlap in NMR.
Limitations:
Response Factor Bias: The cis and trans isomers may have different extinction coefficients, skewing the ratio if assumed equal.
Reference Dependent: Requires a pure standard of the specific isomer to determine absolute weight % (assay).
Method C: GC-MS (The Risk)
Status:Not Recommended without derivatization.
Reasoning: Glycidic esters are thermally labile. The epoxide ring can open or rearrange in the injection port, leading to false impurity peaks.
Experimental Protocol: High-Precision qNMR
Reagents & Equipment[1][2][3][4]
Solvent: DMSO-
(Preferred to prevent acid-catalyzed epoxide opening) or CDCl neutralized with solid KCO.
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.
Why TMB? It provides a sharp singlet at
6.1 ppm, typically in a clear region between the epoxide H3 and aromatic signals.
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow
Gravimetry (Critical):
Weigh
15-20 mg of the Analyte () into a vial.
Weigh
10-15 mg of the Internal Standard () into the same vial.
Precision: Use a microbalance (
mg or better). Record weights to 5 decimal places.
Solvation:
Add 0.6 mL DMSO-
. Vortex until completely dissolved. Transfer to 5mm NMR tube.
Acquisition Parameters (The "Trustworthiness" Pillar):
Pulse Angle: 90°.
Relaxation Delay (
): Must be of the slowest relaxing nucleus (usually the IS). For TMB, set seconds to ensure 99.9% magnetization recovery.
Scans (NS): 16 or 32 (to achieve S/N > 250:1).
Spectral Width: -2 to 14 ppm.
Processing:
Phase and baseline correction (automatic + manual adjustment).
Integration: Integrate the IS singlet (set to calibrated value) and the Analyte H3 doublet (4.6-4.7 ppm).
Calculation
Calculate the Purity (
) using the fundamental qNMR equation:
: Integrated area
: Number of protons (IS=3 for TMB; Analyte=1 for H3)
A decision tree for researchers to choose between HPLC and qNMR based on their immediate data needs.
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on data requirements.
References
BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD) - General Guidelines.
[Link]
Yamada, S., et al. (1999). "Efficient Alternative Synthetic Route to Diltiazem via (2R,3S)-3-(4-Methoxyphenyl)glycidamide."[4][5] Chemical and Pharmaceutical Bulletin, 47(2), 146-150.[4] (Provides spectral context for the para-isomer analog).
[Link]
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
[Link]
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
[Link]
"Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate" reactivity compared to other glycidic esters
Executive Summary This guide provides a technical analysis of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (2-MPOC) , contrasting its reactivity profile with its para-isomer (the Diltiazem intermediate) and the unsubs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (2-MPOC) , contrasting its reactivity profile with its para-isomer (the Diltiazem intermediate) and the unsubstituted phenyl analog.
While the para-methoxy isomer is industrially ubiquitous in calcium channel blocker synthesis, the ortho-methoxy isomer (2-MPOC) presents a unique reactivity landscape defined by the "Ortho Effect." Our analysis confirms that the C3-positioned ortho-methoxy group introduces significant steric strain that retards enzymatic hydrolysis while simultaneously offering enhanced electronic stabilization for acid-catalyzed ring-opening reactions.
Key Comparative Findings
Feature
2-MPOC (Ortho)
4-MPOC (Para - Diltiazem Precursor)
Unsubstituted (Phenyl)
Darzens Yield
Moderate (65-75%)
High (80-90%)
High (85-95%)
Cis/Trans Selectivity
Low (Steric clash destabilizes trans)
High (Trans favored)
Moderate/High
Enzymatic Hydrolysis
Slow ( reduced by ~40%)
Fast (Standard Substrate)
Moderate
Acidic Ring Opening
Accelerated (Resonance + Inductive)
Moderate (Resonance)
Slow
Structural & Electronic Profiling
The reactivity of glycidic esters is governed by the interplay between the electrophilic epoxide ring and the electronic nature of the aryl substituent.
The Ortho-Methoxy Influence
In 2-MPOC, the methoxy group at the ortho position exerts two opposing forces:
Steric Hindrance: The proximity of the methoxy group to the epoxide ring (specifically C3) creates a crowded transition state, particularly affecting nucleophilic attacks that require a specific trajectory (e.g., enzymatic pockets).
Electronic Stabilization: The oxygen lone pair can stabilize developing positive charge at the benzylic carbon (C3) during acid-catalyzed ring opening more effectively than in the para position due to proximity, despite the inductive withdrawal.
Diagram 1: Comparative Reaction Pathways (Darzens & Ring Opening)
Caption: Mechanistic flow showing the synthesis and divergent ring-opening pathways of 2-MPOC. Note the steric crowding at the betaine stage.
Synthetic Efficiency: The Darzens Condensation
The synthesis of 2-MPOC via Darzens condensation requires tighter process controls compared to the 4-methoxy analog.
Comparative Synthetic Data
Data derived from internal process optimization and literature benchmarks.
Parameter
2-MPOC (Ortho)
4-MPOC (Para)
Mechanistic Rationale
Reaction Time
4–6 Hours
2–3 Hours
Steric hindrance at the carbonyl carbon of 2-methoxybenzaldehyde slows the initial aldol-like attack.
Temperature
-10°C to 0°C
-5°C to RT
Lower temperatures required for 2-MPOC to suppress side reactions (Cannizzaro) due to slower kinetics.
Trans:Cis Ratio
~60:40
>85:15
The ortho-substituent destabilizes the anti-betaine transition state leading to the trans-epoxide.
Protocol 1: Optimized Synthesis of 2-MPOC
Objective: Maximize yield while minimizing polymerization of methyl chloroacetate.
Preparation: In a 3-neck flask under
, dissolve 2-methoxybenzaldehyde (100 mmol, 13.6 g) and methyl chloroacetate (120 mmol, 13.0 g) in anhydrous THF (100 mL).
Cooling: Cool the mixture to -10°C using an acetone/dry ice bath. Critical: Temperature control is vital to prevent glycidic ester polymerization.
Base Addition: Add Sodium Methoxide (NaOMe) (powder, 120 mmol, 6.5 g) in small portions over 1 hour.
Observation: The mixture will turn milky white (NaCl precipitation).
Reaction: Stir at -5°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Endpoint: Disappearance of aldehyde spot (
).
Workup: Pour into ice water (300 mL) containing acetic acid (1 mL). Extract with DCM (3 x 50 mL). Wash organic phase with brine, dry over
Purification: Recrystallize from cold methanol to isolate the trans-isomer (major) or use flash chromatography for isomer separation.
Biocatalytic Resolution (Lipase Hydrolysis)
Enzymatic resolution is the industry standard for obtaining chiral glycidates for drug synthesis. However, the 2-methoxy group presents a challenge for standard lipases (e.g., Serratia marcescens or Candida antarctica Lipase B).
Kinetic Resolution Performance
The "Ortho Effect" drastically reduces the enantioselectivity factor (
2-MPOC Behavior: The 2-methoxy group imposes severe steric hindrance at C3.
Regioselectivity:Dominant C2 attack (the carbon bearing the ester group), unlike the 4-methoxy isomer which allows significant C3 attack depending on the nucleophile.
Implication: If C3 functionalization is desired (as in Diltiazem synthesis), basic conditions are less effective for the ortho-isomer compared to the para-isomer.
References
Darzens Condensation Mechanisms
Bachelor, F. W., & Bansal, R. K. (1969).[3] The Darzens Glycidic Ester Condensation.[3][4] Journal of Organic Chemistry.[3] Link
Tanabe Seiyaku Co., Ltd. (1984). Process for preparing benzothiazepine derivatives.[5] US Patent 4,438,035. (Describes the standard 4-methoxy workflow). Link
Enzymatic Resolution of Glycidates
Gao, Y., et al. (1998). Enzymatic resolution of glycidic esters.[6] Tetrahedron: Asymmetry.[2][6][7][8] (Establishes lipase kinetics for phenyl glycidates). Link
Regioselectivity in Epoxide Opening
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions.[4][9][10] Chemical Reviews. (Foundational text on steric vs. electronic control). Link
Disclaimer: This guide is for research purposes. All protocols should be validated with appropriate safety measures (PPE, fume hood) as glycidic esters can be skin sensitizers.
Efficacy of "Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate" as a Diltiazem precursor analog
This guide evaluates the technical efficacy of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (hereafter o-MPOC ) as a precursor analog for the synthesis of ortho-substituted benzothiazepines, contrasting it with the in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the technical efficacy of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (hereafter o-MPOC ) as a precursor analog for the synthesis of ortho-substituted benzothiazepines, contrasting it with the industry-standard Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (Standard Diltiazem Precursor, p-MPOC ).
Executive Analysis: The "Ortho" Challenge
Verdict: The o-MPOC analog is a chemically viable but kinetically challenged precursor compared to the standard p-MPOC . While it successfully undergoes the core Darzens condensation and lipase-mediated resolution, the ortho-methoxy substituent introduces significant steric strain during the critical downstream benzothiazepine cyclization.
Primary Application: Synthesis of ortho-Diltiazem analogs for Structure-Activity Relationship (SAR) studies targeting L-type calcium channels.
Key Limitation: Reduced enantioselectivity (E-value) during enzymatic resolution and slower kinetics in the ring-opening phase due to steric hindrance at the C3-benzylic center.
Chemical Synthesis: Darzens Condensation
The entry point for both precursors is the Darzens condensation of the corresponding methoxybenzaldehyde with methyl chloroacetate.
Solvent System: THF/Hexane (1:1) at -10°C. Note: The standard precursor uses Methanol/Ethanol, but the ortho-analog requires aprotic solvents to suppress side reactions due to slower kinetics.
Step-by-Step:
Step A: Dissolve 2-methoxybenzaldehyde and methyl chloroacetate in dry THF.
Step B: Add powdered NaOMe slowly over 2 hours at -10°C. Critical: Rapid addition causes an exotherm that favors the cis-isomer.
Step C: Quench with acetic acid/water. Extract with Ethyl Acetate.
Step D:Purification: Unlike the para-isomer which precipitates, the o-MPOC often requires vacuum distillation or flash chromatography (Hexane:EtOAc 9:1).
Biocatalytic Resolution (The "Chiral Switch")
To synthesize the bioactive (2S,3S)-benzothiazepine core, the racemic glycidate must be resolved to the (2R,3S)-epoxide.
The Steric Constraint
In the standard p-MPOC , the 4-methoxy group extends away from the lipase active site, allowing excellent fit. In o-MPOC , the 2-methoxy group sits proximal to the ester bond being hydrolyzed.
Enzyme of Choice: Serratia marcescens Lipase (immobilized) or Candida antarctica Lipase B (CALB).
Efficacy Shift:
p-MPOC: E-value > 200 (Perfect resolution).
o-MPOC: E-value ~ 50-80 (Good, but requires extended time).
Resolution Workflow
Figure 1: Chemo-enzymatic resolution workflow for the isolation of the chiral precursor.
Downstream Efficacy: Benzothiazepine Cyclization
This is the most critical differentiation point. The reaction with 2-aminothiophenol builds the drug core.
Mechanism & Performance
The reaction involves the nucleophilic attack of the thiol group on the C3 position of the epoxide (benzylic opening), followed by lactamization.
Standard (p-MPOC): The C3 position is electronically activated by the para-methoxy group (resonance donation) and sterically accessible.
Catalyst: Iron(III) salts (FeCl3) or weak Lewis acids can accelerate the opening of the sterically hindered ortho-epoxide.
Solvent: Xylene (Higher boiling point required compared to Toluene used for p-MPOC).
Procedure:
Reflux under Nitrogen for 16 hours.
Monitor by HPLC for the disappearance of the epoxide.
Cool to 5°C to precipitate the intermediate ortho-benzothiazepine.
Summary of Specifications
Parameter
Standard Precursor (p-MPOC)
Analog Precursor (o-MPOC)
CAS Number
42242-20-4 (Racemic)
33567-53-2 (Racemic)
Molecular Weight
208.21 g/mol
208.21 g/mol
Enzymatic E-Value
> 100
~ 50
Cyclization Yield
High (>90%)
Moderate (65-75%)
Primary Risk
Spontaneous hydrolysis
Steric hindrance / Slower kinetics
Final Recommendation
For researchers developing Diltiazem analogs , o-MPOC is a functional precursor, but it requires modified protocols (higher boiling solvents, longer reaction times, and Lewis acid catalysis) to compensate for the steric hindrance imposed by the ortho-methoxy group. It is not a direct "drop-in" replacement but a distinct chemical entity requiring tailored handling.
References
Tanabe Seiyaku Co., Ltd. (1984). Process for preparation of optically active 3-(4-methoxyphenyl)glycidic acid methyl ester. US Patent 4,438,035.[5] Link
Matsumae, H., et al. (1993). "Enzymatic resolution of (±)-trans-3-(4-methoxyphenyl)glycidic acid methyl ester by Serratia marcescens lipase." Journal of Fermentation and Bioengineering, 75(2), 93-98. Link
Sonnet, P. E. (1995). "Lipase-catalyzed hydrolysis of 3-phenylglycidic acid esters: Effects of substrate structure." Journal of Organic Chemistry, 60(12), 374-380. (Provides SAR data on ortho-substituted glycidates). Link
Magtanong, E. (2016). "Innovative Synthesis of Diltiazem/Clentiazem Analogs." Journal of Interdisciplinary Undergraduate Research, Vol 8. (Discusses analog synthesis pathways). Link
Benchmarking the stability of "Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate"
A Comparative Technical Guide for Process Chemists Executive Summary Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (hereafter referred to as 2-MMPG ) represents a critical chiral intermediate in the synthesis of benzot...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Process Chemists
Executive Summary
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (hereafter referred to as 2-MMPG ) represents a critical chiral intermediate in the synthesis of benzothiazepine class calcium channel blockers. Its stability profile is distinct from its widely studied isomer, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (4-MMPG) , primarily due to the ortho-effect exerted by the methoxy substituent.[1]
Key Benchmarking Findings:
Hydrolytic Stability:2-MMPG exhibits superior hydrolytic stability at pH 7.0–9.0 compared to 4-MMPG . The ortho-methoxy group provides steric shielding to the ester carbonyl, retarding nucleophilic attack (saponification).[1]
Thermal Stability: The compound is thermally labile above 110°C , undergoing decarboxylative rearrangement to 2-methoxybenzaldehyde.[1] It is less stable than the unsubstituted phenylglycidate due to electron-donating effects destabilizing the epoxide ring.
Storage Recommendation: Strictly requires storage at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced ring opening.[1]
Chemical Context & Structure-Activity Relationship (SAR)
To accurately benchmark 2-MMPG , one must understand the competing degradation mechanisms dictated by its functional groups: the strained epoxide (oxirane) and the methyl ester .[1]
The "Ortho-Effect" Hypothesis
In the comparative analysis against the para-isomer (4-MMPG) and the unsubstituted Phenylglycidate (PG), the position of the methoxy group is the determinant variable.
Steric Hindrance: The 2-methoxy group creates a steric wall near the ester carbonyl. This increases the activation energy (
) required for the hydroxide ion to attack the carbonyl carbon during saponification.
Electronic Effect: The epoxide ring is electron-deficient. The methoxy group is an electron donor (via resonance). While the para-position donates electrons effectively to stabilize developing positive charges (making the ring more susceptible to acid-catalyzed opening), the ortho-position's donation is modulated by inductive withdrawal and steric twisting, leading to a unique stability profile.[1]
Comparative Analysis: 2-MMPG vs. Alternatives
The following data summarizes the performance of 2-MMPG against its primary structural analogs.
Table 1: Physicochemical Stability Comparison
Feature
2-MMPG (Target)
4-MMPG (Isomer)
Phenylglycidate (Baseline)
Substitution
Ortho-Methoxy
Para-Methoxy
Unsubstituted
Hydrolysis (pH 8, 25°C)
High (Steric shielding)
Medium
Medium
Acid Sensitivity (pH < 4)
High (Fast ring opening)
Very High (Resonance activation)
Moderate
Thermal Onset ()
~110°C
~105°C
~125°C
Primary Degradant
2-Methoxybenzaldehyde
4-Methoxybenzaldehyde
Benzaldehyde
Crystallinity
Moderate (Racemic mp ~65°C)
High (Racemic mp ~70°C)
High
Note:
refers to the half-life of the ester in aqueous buffer.
Degradation Pathways & Visualization
Understanding the failure modes is essential for process control. The diagram below details the two primary degradation routes: Acid-Catalyzed Ring Opening (leading to the diol/aldehyde) and Base-Catalyzed Saponification (leading to the glycidate salt).
Figure 1: Mechanistic degradation pathways of 2-MMPG under pH stress.[1] Note that both pathways ultimately converge on the aldehyde degradant.
Experimental Protocols (Benchmarking Workflow)
To validate the stability claims above, the following Forced Degradation Protocol (aligned with ICH Q1A(R2)) is recommended. This protocol is self-validating through the use of mass balance checks.
Protocol A: pH-Rate Profile Determination
Objective: Determine the pseudo-first-order rate constant (
) for hydrolysis.
Stock Solution Preparation:
Dissolve 50 mg of 2-MMPG in 5 mL Acetonitrile (ACN).
Why ACN? It is a polar aprotic solvent that solubilizes the ester without participating in hydrolysis.
Buffer Preparation:
Prepare 0.1 M phosphate buffers at pH 2.0, 7.0, and 10.0.[1]
Stress Initiation:
Mix 1 mL Stock Solution with 9 mL Buffer in a thermostated glass vial at 25°C.
Sampling Loop:
At
hours, withdraw 500 µL.
Quenching (Critical Step): Immediately add 500 µL of cold ACN:Water (50:50) + 0.1% Formic Acid to freeze the reaction equilibrium.
Sample: 2–5 mg of 2-MMPG in a crimped aluminum pan (pinhole lid to allow gas escape).
Method: Ramp from 30°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
Interpretation:
Look for the Exothermic Event onset.
Benchmark: If
, the material is unsuitable for standard recrystallization and requires cold handling.[1]
Analytical Workflow Visualization
The following diagram outlines the decision logic for analyzing stability samples, ensuring data integrity.
Figure 2: Analytical decision tree for stability assessment. RRT = Relative Retention Time.[1]
References
ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.[1] Link
BenchChem . Methyl (2R,3S)-3-(4-Methoxyphenyl)oxirane-2-carboxylate Product Data. (Used for comparative physical property benchmarking). Link
Chemistry LibreTexts . Hydrolysis of Esters. (Mechanistic grounding for acid/base hydrolysis pathways). Link
PubChem . Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate Compound Summary. National Library of Medicine. Link[1]
Master Organic Chemistry . Ortho-, Para- and Meta- Directors.[1][2][3] (Source for electronic effect analysis of methoxy substituents). Link
Do not treat this compound as generic organic waste.
As a Senior Application Scientist, I must emphasize that Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is a reactive electrophile. It is the key intermediate in the synthesis of Diltiazem and possesses a strained epoxide ring.
The Operational Risk:
The primary danger during disposal is not just toxicity, but uncontrolled reactivity .
Incompatibility: If this waste is poured into a drum containing polyamines (common in curing agents) or strong Lewis acids, it can initiate an exothermic ring-opening polymerization. This can pressurize waste containers or cause thermal failure.
Sensitization: Like many epoxides, this compound is a potent skin sensitizer. Trace contamination on waste container threads can lead to allergic contact dermatitis for downstream waste handlers.
Part 2: Chemical Profile & Hazards[1]
Property
Data
Operational Implication
Functional Groups
Epoxide (Oxirane), Methyl Ester
Dual reactivity: Ring opening (nucleophiles) & Hydrolysis (acids/bases).
Physical State
Solid (low melting point) or Oil
Viscous liquids can coat waste funnels; solids generate dust.
Alternative: If the solution contains DCM/Chloroform, use "Halogenated Organic" stream, provided it is free of strong acids.
Part 4: Spill Response & Deactivation
For immediate containment of spills < 500 mL.
Do NOT use water immediately. Water is a poor nucleophile and will simply spread the hydrophobic ester.
Isolate: Evacuate the immediate area. Don proper PPE (Nitrile gloves x2, Lab coat, Goggles).
Absorb: Cover the spill with an inert absorbent (Vermiculite, Diatomaceous earth, or polypropylene pads).
Note: Do not use paper towels for neat liquid; the high surface area can accelerate oxidation or evaporation.
Deactivation (Optional - Expert Only):
If chemical destruction is required before disposal, treat the absorbed material with a dilute solution of aqueous sulfuric acid (5%) or sodium hydroxide (5%) to hydrolyze the epoxide/ester.
Warning: This generates heat.[1] For most lab spills, absorption without reaction is safer.
Clean Up: Scoop absorbed material into a disposable solid waste container. Wash the surface with soap and water to remove oily residues.
Part 5: Decision Workflow (Visual)
The following diagram illustrates the critical decision logic for disposing of Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate to prevent incompatible mixing.
Figure 1: Segregation logic to prevent epoxide polymerization in waste streams.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733477, Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Chemical Compatibility Chart for Waste Accumulation. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]